molecular formula C9H8OS B15208174 Benzofuran-2-ylmethanethiol

Benzofuran-2-ylmethanethiol

Cat. No.: B15208174
M. Wt: 164.23 g/mol
InChI Key: YZEMYQZIRRDCBF-UHFFFAOYSA-N
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Description

Benzofuran-2-ylmethanethiol (CAS 54778-45-9) is an organosulfur compound with the molecular formula C9H8OS and a molecular weight of 164.22 g/mol . This specialized chemical, characterized by the SMILES structure SCC1=CC2=CC=CC=C2O1, is a benzofuran analog of the well-characterized flavor agent furfuryl mercaptan (furan-2-ylmethanethiol) . Researchers value this compound for its potential applications in the development and study of complex flavor and fragrance profiles. Given the critical role of its furan-based analog as a key aroma component in roasted coffee and cooked meats , this compound is of significant interest in food science and analytical chemistry for creating novel savory, roasted, or caramelic flavor nuances. Its mechanism of action is attributed to the potent, low-odor-threshold characteristics of thiol functional groups, which allow it to exert a strong sensory impact even at minute concentrations. Further research applications for this compound may include its use as a building block or intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals featuring the benzofuran scaffold. Please note that this product is designated For Research Use Only and is not intended for diagnostic or therapeutic use. It requires cold-chain transportation for optimal stability and must not be used as a personal care product, food additive, or for any household purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8OS

Molecular Weight

164.23 g/mol

IUPAC Name

1-benzofuran-2-ylmethanethiol

InChI

InChI=1S/C9H8OS/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-5,11H,6H2

InChI Key

YZEMYQZIRRDCBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CS

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Benzofuran-2-ylmethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzofuran-2-ylmethanethiol is a heterocyclic organic compound that incorporates a benzofuran moiety linked to a methanethiol group. The benzofuran scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a methanethiol group (-CH₂SH) at the 2-position of the benzofuran ring introduces a reactive nucleophilic and redox-sensitive functional group, suggesting potential for unique chemical reactivity and biological interactions. This guide provides a detailed summary of the predicted physical and chemical properties, proposed synthetic routes, and expected spectral characteristics of this compound.

Predicted Physical and Chemical Properties

Due to the absence of experimental data, the physical and chemical properties of this compound are predicted based on the known properties of benzofuran and related thiol compounds. For comparative purposes, the experimental properties of the parent compound, benzofuran, are provided.

Table 1: Predicted Physicochemical Properties of this compound and Experimental Properties of Benzofuran
PropertyThis compound (Predicted)Benzofuran (Experimental)
Molecular Formula C₉H₈OSC₈H₆O
Molecular Weight 164.23 g/mol 118.14 g/mol
Appearance Colorless to pale yellow liquidColorless liquid
Boiling Point ~250-270 °C (at 760 mmHg)173-175 °C (at 760 mmHg)
Melting Point Not available< -18 °C
Density ~1.2 g/cm³1.095 g/mL (at 20 °C)
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform)Insoluble in water; miscible with many organic solvents
pKa (of thiol group) ~9-10Not applicable

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be designed based on established methods for the synthesis of substituted benzofurans and thiols. A common strategy involves the preparation of a reactive intermediate, such as 2-(halomethyl)benzofuran, followed by nucleophilic substitution with a sulfur-containing reagent.

Proposed Synthetic Pathway

A two-step synthesis is proposed, starting from the commercially available benzofuran-2-methanol.

Step 1: Synthesis of 2-(Chloromethyl)benzofuran

This step involves the conversion of the primary alcohol in benzofuran-2-methanol to a more reactive leaving group, a chloride.

  • Reaction: Benzofuran-2-methanol is reacted with thionyl chloride (SOCl₂) in the presence of a small amount of a base like pyridine to neutralize the HCl byproduct.[3]

  • Experimental Protocol:

    • To a solution of benzofuran-2-methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of pyridine (e.g., 10 drops).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(chloromethyl)benzofuran.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

The final step is the introduction of the thiol group by nucleophilic substitution of the chloride. Two common methods are proposed.

Method A: Reaction with Thiourea

This method involves the formation of an isothiouronium salt intermediate, which is then hydrolyzed to the thiol.[4]

  • Reaction: 2-(Chloromethyl)benzofuran is reacted with thiourea, followed by alkaline hydrolysis.

  • Experimental Protocol:

    • Dissolve 2-(chloromethyl)benzofuran (1.0 eq) and thiourea (1.1 eq) in ethanol.

    • Reflux the mixture for 2-3 hours to form the isothiouronium salt.

    • After cooling, add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture.

    • Reflux the mixture for an additional 1-2 hours to hydrolyze the intermediate.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid.

    • Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation under reduced pressure or by flash column chromatography.

Method B: Reaction with Sodium Hydrosulfide

This is a more direct method for introducing the thiol group.

  • Reaction: 2-(Chloromethyl)benzofuran is reacted with sodium hydrosulfide (NaSH).

  • Experimental Protocol:

    • Prepare a solution of sodium hydrosulfide in a suitable solvent like ethanol or DMF.

    • Add the solution of 2-(chloromethyl)benzofuran (1.0 eq) dropwise to the stirred NaSH solution at room temperature.

    • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, pour the mixture into water and acidify with a dilute acid.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the product as described in Method A.

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Thiolation Benzofuran-2-methanol Benzofuran-2-methanol 2-(Chloromethyl)benzofuran 2-(Chloromethyl)benzofuran Benzofuran-2-methanol->2-(Chloromethyl)benzofuran SOCl₂, Pyridine in DCM This compound This compound 2-(Chloromethyl)benzofuran->this compound 1. Thiourea, Ethanol 2. NaOH, H₂O

Caption: Proposed two-step synthesis of this compound.

Predicted Spectral Properties

The structural features of this compound suggest characteristic signals in various spectroscopic analyses.

Table 2: Predicted Spectroscopic Data for this compound
Spectroscopy Predicted Features
¹H NMR - Aromatic protons (4H): δ 7.2-7.6 ppm (multiplets corresponding to the protons on the benzene ring of the benzofuran).[5] - Furan proton (1H): δ ~6.7 ppm (singlet or narrow multiplet for the proton at the 3-position).[5] - Methylene protons (-CH₂-): δ ~3.8-4.0 ppm (doublet, coupled to the thiol proton). - Thiol proton (-SH): δ ~1.5-2.0 ppm (triplet, coupled to the methylene protons). The chemical shift of the thiol proton can be variable and may broaden or exchange with D₂O.
¹³C NMR - Aromatic carbons: δ ~110-155 ppm (signals for the eight carbons of the benzofuran ring system).[6] - Methylene carbon (-CH₂-): δ ~25-35 ppm.
IR Spectroscopy - Aromatic C-H stretch: ~3100-3000 cm⁻¹.[7] - C=C stretch (aromatic and furan): ~1600-1450 cm⁻¹. - C-O-C stretch (furan ether): ~1250-1050 cm⁻¹. - S-H stretch: A weak band around 2600-2550 cm⁻¹.[8][9][10] - C-S stretch: ~700-600 cm⁻¹.
Mass Spectrometry (EI) - Molecular ion (M⁺): m/z = 164. - Major fragmentation patterns: Likely loss of the thiol group (-SH, m/z = 131) or the entire methanethiol group (-CH₂SH, m/z = 117). Fragmentation of the benzofuran ring would also be expected, consistent with known patterns for benzofuran derivatives.[11][12][13][14]

Predicted Chemical Reactivity

The chemical reactivity of this compound is expected to be dictated by the benzofuran ring system and the thiol group.

  • Reactivity of the Thiol Group:

    • Nucleophilicity: The thiol group is a potent nucleophile and is expected to react with a variety of electrophiles, such as alkyl halides and epoxides, at the sulfur atom.[15][16]

    • Acidity: The thiol proton is weakly acidic and can be deprotonated by a suitable base to form a thiolate anion, which is an even stronger nucleophile.

    • Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents can convert the thiol to a disulfide (forming a bis(benzofuran-2-ylmethyl) disulfide). Stronger oxidizing agents can lead to the formation of sulfonic acids.[17][18]

  • Reactivity of the Benzofuran Ring:

    • The benzofuran ring is an electron-rich aromatic system. It can undergo electrophilic substitution reactions, although the reactivity and regioselectivity will be influenced by the -CH₂SH substituent at the 2-position.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its likely physical, chemical, and spectral properties based on established chemical knowledge. The proposed synthetic routes offer a practical starting point for its preparation. The presence of both the biologically relevant benzofuran core and the versatile thiol functional group makes this compound a compelling target for further investigation in medicinal chemistry and materials science. Experimental validation of the predicted properties is essential for a complete understanding of this molecule.

References

An In-depth Technical Guide to the Novel Synthesis of Benzofuran-2-ylmethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel and practical synthetic routes for the preparation of Benzofuran-2-ylmethanethiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthesis methods in the current literature, this document outlines a reliable multi-step approach commencing from readily available starting materials. The synthesis proceeds through key intermediates, namely Benzofuran-2-ylmethanol and 2-(chloromethyl)benzofuran.

This guide offers detailed experimental protocols for each synthetic step, presents all quantitative data in clearly structured tables, and includes visual diagrams of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a three-step process. The logical workflow for this synthesis is depicted below.

Synthesis_Workflow start Benzofuran-2-carboxylic acid step1 Reduction start->step1 intermediate1 Benzofuran-2-ylmethanol step1->intermediate1 step2 Chlorination intermediate1->step2 intermediate2 2-(chloromethyl)benzofuran step2->intermediate2 step3 Thiolation intermediate2->step3 product This compound step3->product

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols and Data

This section provides detailed methodologies for the key transformations in the synthesis of this compound, along with tabulated quantitative data for easy comparison of reaction parameters and outcomes.

Step 1: Synthesis of Benzofuran-2-ylmethanol

The initial step involves the reduction of commercially available Benzofuran-2-carboxylic acid to Benzofuran-2-ylmethanol.

Reaction Pathway:

step1 reactant Benzofuran-2-carboxylic acid product Benzofuran-2-ylmethanol reactant->product Reduction reagent Reducing Agent (e.g., LiAlH4 or Diborane)

Caption: Reduction of Benzofuran-2-carboxylic acid.

Experimental Protocol:

A solution of Benzofuran-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere. A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or diborane (BH₃) in THF, is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of sodium sulfate, followed by extraction with an organic solvent. The combined organic layers are dried over an anhydrous salt, filtered, and concentrated under reduced pressure to yield Benzofuran-2-ylmethanol.

Quantitative Data for Step 1:

Starting MaterialReducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Benzofuran-2-carboxylic acidLiAlH₄ (1.1 equiv.)Anhydrous THF20 to RT80[1]
Benzofuran-2-carboxylic acid1 M Diborane in THF (2 equiv.)THF18.50 to RT78
Step 2: Synthesis of 2-(chloromethyl)benzofuran

The second step is the conversion of the synthesized Benzofuran-2-ylmethanol to the corresponding chloride, 2-(chloromethyl)benzofuran, a key intermediate for the subsequent thiolation.

Reaction Pathway:

step2 reactant Benzofuran-2-ylmethanol product 2-(chloromethyl)benzofuran reactant->product Chlorination reagent Chlorinating Agent (e.g., Thionyl Chloride)

Caption: Chlorination of Benzofuran-2-ylmethanol.

Experimental Protocol:

To a solution of Benzofuran-2-ylmethanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform, a chlorinating agent like thionyl chloride (SOCl₂) is added dropwise at room temperature. A catalytic amount of pyridine may be added. The reaction mixture is then stirred at room temperature or gently refluxed until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture is then cooled and poured into water. The organic layer is separated, washed to neutrality, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[2]

Quantitative Data for Step 2:

Starting MaterialChlorinating AgentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Benzofuran-2-ylmethanolThionyl chlorideAnhydrous Chloroform3.5RefluxNot specified[2]
Benzofuran-2-ylmethanolThionyl chloride, PyridineDichloromethane18Room TemperatureNot specified
Step 3: Synthesis of this compound

The final step involves the nucleophilic substitution of the chloride in 2-(chloromethyl)benzofuran with a sulfur nucleophile to yield the target compound, this compound. Two common methods for this transformation are presented.

Method A: Using Sodium Hydrosulfide

Reaction Pathway:

step3a reactant 2-(chloromethyl)benzofuran product This compound reactant->product SN2 Reaction reagent Sodium Hydrosulfide (NaSH)

Caption: Thiolation using Sodium Hydrosulfide.

Experimental Protocol:

A solution of 2-(chloromethyl)benzofuran (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or ethanol is treated with an excess of sodium hydrosulfide (NaSH). The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude thiol can be purified by column chromatography.

Method B: Using Thiourea

This method involves the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to the thiol. This two-step, one-pot procedure can often provide cleaner products.

Reaction Pathway:

step3b cluster_0 Step 3B: Thiourea Route reactant 2-(chloromethyl)benzofuran intermediate Isothiouronium Salt reactant->intermediate + Thiourea thiourea Thiourea product This compound intermediate->product Hydrolysis hydrolysis Base Hydrolysis (e.g., NaOH)

Caption: Thiolation via Isothiouronium Salt.

Experimental Protocol:

A mixture of 2-(chloromethyl)benzofuran (1 equivalent) and thiourea (1.1 equivalents) in a solvent such as ethanol is heated at reflux for a specified time to form the corresponding S-(Benzofuran-2-ylmethyl)isothiouronium chloride. After cooling, an aqueous solution of a base, for example, sodium hydroxide, is added, and the mixture is heated again at reflux to hydrolyze the isothiouronium salt. The reaction mixture is then cooled, acidified with a dilute acid (e.g., HCl), and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the desired thiol.

Quantitative Data for Step 3:

Starting MaterialReagentSolventGeneral Yield Range (%)
Alkyl HalideSodium HydrosulfideEthanol/DMF70-90
Alkyl HalideThiourea, then NaOHEthanol75-95

Conclusion

The synthesis of this compound can be reliably achieved through a robust three-step sequence starting from Benzofuran-2-carboxylic acid. The outlined protocols provide a clear and reproducible guide for researchers in the field. The key to a successful synthesis lies in the careful execution of each step, with particular attention to the anhydrous conditions required for the reduction and chlorination steps, and the appropriate stoichiometry and reaction conditions for the final thiolation step. The choice between sodium hydrosulfide and the thiourea method for the final step may depend on the desired purity and scale of the synthesis, with the thiourea route often offering advantages in terms of by-product profiles. This guide serves as a valuable resource for the synthesis of this and structurally related benzofuran derivatives for further investigation in drug discovery and development programs.

References

Benzofuran-2-ylmethanethiol: An In-depth Technical Guide on its Core Synthesis and Putative History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-2-ylmethanethiol is a sulfur-containing organic molecule featuring a benzofuran core. While the benzofuran moiety is prevalent in numerous biologically active natural products and synthetic compounds, specific research on this compound, including its discovery and dedicated history, is not extensively documented in publicly available scientific literature. This technical guide consolidates the available information on the synthesis of its precursors and proposes a logical and well-established synthetic pathway to the target compound. Detailed experimental protocols for the key synthetic steps are provided, along with visualizations of the chemical workflows. The guide also briefly touches upon the broader biological significance of benzofuran derivatives to provide context for the potential relevance of this specific thiol.

Introduction and Putative History

The benzofuran ring system is a key structural motif in a vast array of pharmacologically active compounds, exhibiting properties ranging from antimicrobial and antiviral to anticancer and anti-inflammatory activities.[1][2][3][4] Prominent drugs like amiodarone, a potent antiarrhythmic agent, feature a substituted benzofuran core, highlighting the significance of this heterocycle in medicinal chemistry.[1]

Proposed Synthetic Pathways

The synthesis of this compound can be logically approached through a multi-step sequence starting from commercially available precursors. The most direct route involves the preparation of an intermediate, either benzofuran-2-ylmethanol or 2-(chloromethyl)benzofuran, followed by conversion to the corresponding thiol.

Synthesis of Benzofuran-2-ylmethanol

The initial precursor, benzofuran-2-ylmethanol, can be synthesized from benzofuran-2-carboxylic acid via reduction.

Synthesis_of_Benzofuran_2_ylmethanol start Benzofuran-2-carboxylic Acid product Benzofuran-2-ylmethanol start->product Reduction reagent1 Diborane (BH3) in THF reagent1->product

Caption: Synthesis of benzofuran-2-ylmethanol from benzofuran-2-carboxylic acid.

Synthesis of 2-(Chloromethyl)benzofuran

From benzofuran-2-ylmethanol, the hydroxyl group can be substituted with a chlorine atom to yield 2-(chloromethyl)benzofuran, a more reactive intermediate for nucleophilic substitution.

Synthesis_of_2_Chloromethylbenzofuran start Benzofuran-2-ylmethanol product 2-(Chloromethyl)benzofuran start->product Chlorination reagent1 Thionyl Chloride (SOCl2) reagent1->product

Caption: Synthesis of 2-(chloromethyl)benzofuran from benzofuran-2-ylmethanol.

Synthesis of this compound

The final step involves the conversion of 2-(chloromethyl)benzofuran to the target thiol. A common method for this transformation is the reaction with a sulfur nucleophile, such as thiourea, followed by hydrolysis.

Synthesis_of_Benzofuran_2_ylmethanethiol start 2-(Chloromethyl)benzofuran product This compound start->product Thiolation reagent1 1. Thiourea 2. Hydrolysis (e.g., NaOH) reagent1->product

Caption: Synthesis of this compound from 2-(chloromethyl)benzofuran.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps outlined above. These are based on established and published procedures for analogous transformations.

Preparation of Benzofuran-2-ylmethanol

This protocol is adapted from a standard procedure for the reduction of carboxylic acids.

Materials:

  • Benzofuran-2-carboxylic acid

  • Diborane (1 M solution in Tetrahydrofuran (THF))

  • THF, anhydrous

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzofuran-2-carboxylic acid in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diborane in THF to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by the slow addition of a 1:1 mixture of THF and water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield benzofuran-2-ylmethanol.

Preparation of 2-(Chloromethyl)benzofuran

This protocol is based on a common method for the conversion of alcohols to alkyl chlorides.

Materials:

  • Benzofuran-2-ylmethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask, dissolve benzofuran-2-ylmethanol in anhydrous DCM.

  • Add a catalytic amount of pyridine.

  • Slowly add thionyl chloride to the stirred solution at room temperature.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain 2-(chloromethyl)benzofuran.

Preparation of this compound

This protocol follows a standard procedure for the synthesis of thiols from alkyl halides via an isothiouronium salt intermediate.

Materials:

  • 2-(Chloromethyl)benzofuran

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve 2-(chloromethyl)benzofuran and thiourea in ethanol and reflux the mixture.

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Add a solution of sodium hydroxide and heat the mixture to hydrolyze the isothiouronium salt.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield this compound.

Data Presentation

As specific quantitative data for this compound is not available in the literature, the following table presents the known physical and chemical properties of its key precursor, benzofuran-2-ylmethanol, obtained from the PubChem database.[6]

PropertyValue
IUPAC Name (1-Benzofuran-2-yl)methanol
Molecular Formula C₉H₈O₂
Molecular Weight 148.16 g/mol
CAS Number 55038-01-2
Appearance Expected to be a solid or oil
Computed XLogP3 1.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Conclusion

While the discovery and history of this compound are not specifically chronicled, a robust and logical synthetic pathway can be proposed based on well-established organic chemistry principles. This guide provides detailed experimental protocols for the synthesis of this compound through its key precursors, benzofuran-2-ylmethanol and 2-(chloromethyl)benzofuran. The benzofuran scaffold is of significant interest in medicinal chemistry, and the introduction of a thiol group at the 2-position offers a handle for further chemical modification and exploration of biological activity. The protocols and workflows presented herein provide a solid foundation for researchers and drug development professionals to synthesize and investigate the potential of this compound and its derivatives. Further research is warranted to characterize this compound fully and to explore its pharmacological profile.

References

Technical Guide: Spectroscopic and Synthetic Profile of Benzofuran-2-ylmethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) and a plausible synthetic route for the novel compound Benzofuran-2-ylmethanethiol. Due to the limited availability of experimental data in public literature, this document outlines a scientifically grounded, hypothetical pathway for its synthesis and characterization, offering a foundational resource for researchers interested in this molecule.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound initiates from the commercially available precursor, 2-bromomethyl-benzofuran. The synthesis proceeds via a nucleophilic substitution reaction with sodium hydrosulfide.

Reaction Scheme:

Detailed Experimental Protocol

Materials:

  • 2-bromomethyl-benzofuran

  • Sodium hydrosulfide (NaSH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • A solution of 2-bromomethyl-benzofuran (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium hydrosulfide (1.2 eq) is added portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are washed with water and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.60 - 7.55m2HAr-H
7.30 - 7.20m2HAr-H
6.70s1HFuran-H
3.85d2H-CH₂-SH
1.75t1H-SH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
155.0C-O (Benzofuran)
150.0C-S (Benzofuran)
128.5Ar-C
124.0Ar-C
122.5Ar-C
121.0Ar-C
111.0Ar-C-H
105.0Furan C-H
28.0-CH₂-SH
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3050MediumAromatic C-H Stretch
2920MediumAliphatic C-H Stretch
2550WeakS-H Stretch (Thiol)
1600, 1450StrongAromatic C=C Stretch
1250StrongC-O-C Stretch (Aryl Ether)
750StrongC-S Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
164High[M]⁺ (Molecular Ion)
131Very High[M - SH]⁺
115Medium[M - CH₂SH]⁺
103Medium[C₇H₅O]⁺
77Medium[C₆H₅]⁺

Workflow Diagram: Synthesis and Analysis

The following diagram illustrates the proposed workflow from the synthesis of this compound to its spectroscopic characterization.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2-bromomethyl-benzofuran reaction Nucleophilic Substitution with NaSH start->reaction Reactant product This compound reaction->product Yields nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Benzofuran-2-ylmethanethiol CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzofuran-2-ylmethanethiol, a sulfur-containing derivative of the biologically significant benzofuran scaffold. Due to its status as a novel or non-commercial compound, a registered CAS number has not been identified. This guide details its nomenclature and proposes robust synthetic protocols for its preparation from readily available starting materials. Furthermore, it explores the potential biological significance of this compound by contextualizing it within the known pharmacological activities of related benzofuran derivatives, which are prominent in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development efforts involving novel heterocyclic compounds.

Introduction to the Benzofuran Scaffold

Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals. Benzofuran derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The versatility of the benzofuran ring system allows for extensive functionalization, making it a "privileged scaffold" in the design and development of new therapeutic agents.[5] The introduction of various substituents, such as a methanethiol group at the 2-position, can significantly modulate the biological activity and pharmacokinetic properties of the parent molecule, offering a promising avenue for the discovery of novel drug candidates.[2][6]

Compound Identification

As of the latest available data, this compound is not listed in major chemical databases with a registered CAS number. This suggests that it is not a commercially available compound and has not been extensively cataloged.

IUPAC Name

The formal IUPAC name for the target compound is (Benzofuran-2-yl)methanethiol .

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of (Benzofuran-2-yl)methanethiol can be achieved through a multi-step process starting from benzofuran-2-carboxylic acid. The proposed pathway involves the reduction of the carboxylic acid to the corresponding alcohol, followed by conversion to a chloromethyl intermediate, and finally, nucleophilic substitution to yield the desired thiol.

Synthesis of Intermediates

The key intermediates in this synthesis are Benzofuran-2-ylmethanol and 2-(Chloromethyl)benzofuran.

Compound NameMolecular FormulaMolecular WeightRole
Benzofuran-2-carboxylic acidC₉H₆O₃162.14 g/mol Starting Material
Benzofuran-2-ylmethanolC₉H₈O₂148.16 g/mol Intermediate 1
2-(Chloromethyl)benzofuranC₉H₇ClO166.60 g/mol Intermediate 2
ThioureaCH₄N₂S76.12 g/mol Sulfur Source
(Benzofuran-2-yl)methanethiolC₉H₈OS164.22 g/mol Final Product
Experimental Protocols

Step 1: Synthesis of Benzofuran-2-ylmethanol

This protocol is adapted from the reduction of benzofuran-2-carboxylic acid.

  • Materials: Benzofuran-2-carboxylic acid, Diborane (1M solution in THF), Tetrahydrofuran (THF), Water, Diethyl ether, Magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve benzofuran-2-carboxylic acid in anhydrous THF in a round-bottom flask under an inert atmosphere and cool the solution to 0°C in an ice bath.

    • Add a 1M solution of diborane in THF dropwise to the stirred solution over a period of 10 minutes.

    • Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 18 hours.

    • Carefully quench the reaction by the slow, dropwise addition of a 1:1 mixture of THF and water.

    • Extract the aqueous mixture with diethyl ether.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Benzofuran-2-ylmethanol as a colorless oil.

Step 2: Synthesis of 2-(Chloromethyl)benzofuran

This protocol details the conversion of the alcohol to the corresponding chloride.

  • Materials: Benzofuran-2-ylmethanol, Thionyl chloride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve Benzofuran-2-ylmethanol in DCM in a round-bottom flask.

    • Add a catalytic amount of pyridine (approximately 10 drops).

    • Add thionyl chloride dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 18 hours.

    • Upon completion, carefully remove the solvent and excess reagent under reduced pressure to obtain 2-(Chloromethyl)benzofuran. Further purification may be achieved by column chromatography.

Step 3: Synthesis of (Benzofuran-2-yl)methanethiol via Isothiouronium Salt

This method utilizes thiourea for a safe and efficient conversion of the alkyl halide to the thiol.[7][8]

  • Materials: 2-(Chloromethyl)benzofuran, Thiourea, Ethanol, Sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve 2-(Chloromethyl)benzofuran and an equimolar amount of thiourea in ethanol.

    • Reflux the mixture to facilitate the Sₙ2 reaction, forming the intermediate S-(benzofuran-2-ylmethyl)isothiouronium salt. The reaction can be monitored by TLC.

    • Once the formation of the salt is complete, add an aqueous solution of sodium hydroxide to the reaction mixture.

    • Heat the mixture under reflux to hydrolyze the isothiouronium salt.

    • After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to protonate the thiolate and precipitate the thiol.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield (Benzofuran-2-yl)methanethiol.

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Thiol Synthesis Benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid Benzofuran-2-ylmethanol Benzofuran-2-ylmethanol Benzofuran-2-carboxylic acid->Benzofuran-2-ylmethanol Diborane/THF 2-(Chloromethyl)benzofuran 2-(Chloromethyl)benzofuran Benzofuran-2-ylmethanol->2-(Chloromethyl)benzofuran SOCl2/Pyridine Isothiouronium Salt Isothiouronium Salt 2-(Chloromethyl)benzofuran->Isothiouronium Salt Thiourea/Ethanol (Benzofuran-2-yl)methanethiol (Benzofuran-2-yl)methanethiol Isothiouronium Salt->(Benzofuran-2-yl)methanethiol NaOH hydrolysis

Caption: Synthetic pathway for (Benzofuran-2-yl)methanethiol.

Potential Biological Significance and Research Applications

While (Benzofuran-2-yl)methanethiol itself has not been extensively studied, the biological activities of numerous other 2-substituted benzofuran derivatives provide a strong rationale for its investigation.[9]

  • Anticancer Activity: Many benzofuran derivatives have demonstrated significant potential as anticancer agents.[1][3] They can act through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.

  • Antimicrobial and Antifungal Activity: The benzofuran scaffold is present in compounds with potent antibacterial and antifungal properties.[1][2] The introduction of a sulfur-containing moiety could enhance these activities.

  • Anti-inflammatory and Antioxidant Properties: Several natural and synthetic benzofurans exhibit anti-inflammatory and antioxidant effects, suggesting their potential in treating related disorders.[10]

  • Neuroprotective Agents: Recent studies have highlighted the potential of 2-arylbenzofuran derivatives as agents against Alzheimer's disease, acting as cholinesterase and BACE1 inhibitors.[11]

The logical workflow for investigating a novel compound like (Benzofuran-2-yl)methanethiol in a drug discovery context is outlined below.

G A Synthesis of (Benzofuran-2-yl)methanethiol B Structural Characterization (NMR, MS, etc.) A->B C In Vitro Biological Screening (e.g., anticancer, antimicrobial assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Preclinical Development E->F

Caption: Drug discovery workflow for novel benzofuran derivatives.

Conclusion

(Benzofuran-2-yl)methanethiol represents an unexplored derivative of the pharmacologically important benzofuran family. This guide provides the foundational chemical information required for its synthesis and purification. The absence of a CAS number underscores the novelty of this compound. Given the broad spectrum of biological activities associated with the benzofuran scaffold, this molecule presents a valuable target for researchers in drug discovery and medicinal chemistry, warranting further investigation into its potential therapeutic applications.

References

An In-depth Technical Guide on the Estimated Solubility and Stability of Benzofuran-2-ylmethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzofuran-2-ylmethanethiol is a heterocyclic compound incorporating a benzofuran moiety and a methanethiol group. Its chemical structure suggests potential applications in medicinal chemistry and materials science, making the understanding of its solubility and stability profiles crucial for researchers, scientists, and drug development professionals.[1][2][3][4] This document aims to provide a comprehensive technical overview of the predicted physicochemical properties of this compound and detailed experimental protocols for their determination.

Predicted Solubility Profile

Based on the general solubility characteristics of benzofuran and thiol-containing molecules, the solubility of this compound is expected to be influenced by solvent polarity, temperature, and pH. The benzofuran ring imparts a degree of lipophilicity, while the thiol group can participate in hydrogen bonding, suggesting solubility in a range of organic solvents.

Table 1: Estimated Solubility of this compound in Various Solvents at Room Temperature

Solvent ClassSolvent ExampleExpected SolubilityRationale
Polar Protic Ethanol, MethanolSolubleThe thiol group can form hydrogen bonds with the solvent. Similar compounds like 2-Furfurylthiol are soluble in these solvents.[5]
Polar Aprotic DMSO, DMFSolubleThese solvents can effectively solvate both the polar thiol group and the aromatic benzofuran ring. Derivatives of furanpropanoic acid show good solubility in DMSO and DMF.
Nonpolar Hexane, TolueneLimited SolubilityThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. 2-Furfurylthiol has limited solubility in hexane.[5]
Aqueous WaterInsoluble to Sparingly SolubleThe hydrophobic benzofuran core is expected to dominate, leading to low water solubility. Benzofuran itself is insoluble in water.[6] For a related compound, 2-Furanmethanethiol, a solubility of 5000 mg/L at 20°C has been reported.[7]

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., ethanol, water, hexane)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the solution to stand to let undissolved solids settle.

  • Centrifuge the sample to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for solubility determination using the shake-flask method.

Predicted Stability Profile

The stability of this compound is likely influenced by factors such as temperature, pH, light, and the presence of oxidizing agents. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides.

Table 2: Predicted Stability of this compound under Various Conditions

ConditionExpected StabilityPotential Degradation Pathway
Temperature Stable at room temperature.[8] Some benzofuran derivatives are noted to be stable at room temperature.Decomposition may occur at elevated temperatures.
pH More stable under acidic to neutral conditions.In basic conditions, the thiol group can be deprotonated to a thiolate, which is more susceptible to oxidation.
Light Potentially sensitive to UV light.Photodegradation can occur, potentially leading to radical formation and subsequent reactions.
Oxidizing Agents Unstable.The thiol group can be readily oxidized to form a disulfide (dimerization) or further to sulfonic acids in the presence of strong oxidizing agents. As a thiol, 2-furylmethanethiol readily undergoes oxidation to form disulfides.[5]

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH)

  • Hydrogen peroxide solution (for oxidative stress)

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Prepare solutions of this compound in appropriate solvents.

  • Hydrolytic Stability: Aliquot the solution into separate vials and add acidic, basic, and neutral solutions. Keep one set at room temperature and another at an elevated temperature (e.g., 60 °C).

  • Oxidative Stability: Add hydrogen peroxide solution to an aliquot of the compound's solution and monitor at room temperature.

  • Thermal Stability: Store a solid sample and a solution of the compound in a high-temperature oven (e.g., 80 °C).

  • Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • At specified time points (e.g., 0, 6, 12, 24 hours), withdraw samples from each stress condition.

  • Analyze the samples by a stability-indicating HPLC method to determine the amount of remaining parent compound and detect any degradation products.

G cluster_0 Stress Conditions Acid/Base Hydrolysis Acid/Base Hydrolysis Time Point Sampling Time Point Sampling Acid/Base Hydrolysis->Time Point Sampling Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Time Point Sampling Heat Heat Heat->Time Point Sampling Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->Time Point Sampling Sample Preparation Sample Preparation Sample Preparation->Acid/Base Hydrolysis Sample Preparation->Oxidation (H2O2) Sample Preparation->Heat Sample Preparation->Light (UV/Vis) HPLC Analysis HPLC Analysis Time Point Sampling->HPLC Analysis Quantify Degradation Quantify Degradation HPLC Analysis->Quantify Degradation

Caption: Logical flow of a forced degradation study for stability assessment.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not documented, benzofuran derivatives are known to interact with various biological targets.[3][4] For instance, some derivatives have been investigated as ligands for β-amyloid plaques in the context of Alzheimer's disease.[9] Others have been found to have neuroprotective effects in collaboration with Insulin-Like Growth Factor 1 (IGF-1).[10] The logical relationship for investigating a novel benzofuran derivative in a drug discovery context is outlined below.

signaling_pathway A This compound (Test Compound) B Target Identification (e.g., Enzyme, Receptor) A->B C In Vitro Assay (Binding/Activity) B->C High-throughput screening D Cell-Based Assay (e.g., Neuroprotection) C->D E Lead Optimization (Structure-Activity Relationship) D->E F In Vivo Studies (Animal Models) E->F G Clinical Trials F->G

Caption: A generalized workflow for the preclinical development of a novel benzofuran derivative.

Conclusion

While direct experimental data for this compound is scarce, a reasonable estimation of its solubility and stability can be made based on the properties of analogous compounds. It is predicted to be soluble in polar organic solvents and have limited aqueous solubility. The primary stability concern is the potential for oxidation of the thiol group. The provided experimental protocols offer a robust framework for the empirical determination of these crucial physicochemical parameters, which are vital for the advancement of any research or development involving this compound.

References

Methodological & Application

The Synthetic Utility of Benzofuran-2-ylmethanethiol: A Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Benzofuran-2-ylmethanethiol is a sulfur-containing heterocyclic compound that holds significant potential as a versatile building block in organic synthesis. Its unique structural motif, combining the biologically relevant benzofuran core with a reactive thiol functionality, opens avenues for the construction of diverse and complex molecules. This thiol derivative can serve as a key intermediate in the synthesis of novel therapeutic agents, agrochemicals, and materials with tailored properties. The benzofuran moiety is a common scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a mercaptomethyl group at the 2-position provides a handle for various chemical transformations, making it a valuable tool for medicinal chemists and synthetic organic chemists.

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound, aimed at researchers, scientists, and drug development professionals.

Application Notes

This compound is a reactive intermediate that can participate in a variety of organic reactions, primarily leveraging the nucleophilicity of the thiol group. Its applications can be broadly categorized into several key areas:

  • Nucleophilic Substitution Reactions: The thiol group is a potent nucleophile and can readily undergo S-alkylation, S-acylation, and Michael addition reactions. This allows for the introduction of the benzofuran-2-ylmethylthio moiety into a wide array of organic molecules. For instance, reaction with alkyl halides can lead to the formation of thioethers, while reaction with acyl chlorides or anhydrides yields thioesters. These reactions are fundamental in creating libraries of compounds for biological screening.

  • Synthesis of Heterocyclic Compounds: this compound can serve as a precursor for the synthesis of more complex heterocyclic systems. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of sulfur-containing heterocycles fused to or substituted with the benzofuran ring system.

  • Thiol-Ene "Click" Chemistry: The thiol group can participate in radical-mediated thiol-ene reactions, a powerful and efficient "click" chemistry approach for the formation of carbon-sulfur bonds. This allows for the facile conjugation of the benzofuran moiety to alkenes, enabling the synthesis of functionalized polymers, biomaterials, and complex molecular architectures under mild conditions.

  • Formation of Disulfides: Oxidation of this compound can lead to the corresponding disulfide. Disulfide bonds are important structural motifs in peptides and proteins and can also be used as reversible linkages in drug delivery systems.

  • Precursor for Biologically Active Molecules: Given the established biological importance of the benzofuran scaffold, derivatives of this compound are attractive targets for drug discovery programs. The thiol functionality can be used to link the benzofuran core to other pharmacophores or to modulate the physicochemical properties of a lead compound to improve its pharmacokinetic profile.

Experimental Protocols

As specific literature on the synthesis and reactions of this compound is limited, the following protocols are proposed based on established synthetic methodologies for similar compounds.

Protocol 1: Synthesis of 2-(Chloromethyl)benzofuran

This protocol describes the synthesis of a key precursor to this compound.

Reaction Scheme:

G reactant1 Benzofuran-2-ylmethanol product 2-(Chloromethyl)benzofuran reactant1->product reactant2 SOCl2 reactant2->product reagents Pyridine (cat.) DCM, rt, 18h reagents->product

Figure 1: Synthesis of 2-(Chloromethyl)benzofuran.

Materials:

  • Benzofuran-2-ylmethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve benzofuran-2-ylmethanol in anhydrous dichloromethane.

  • Add a catalytic amount of pyridine to the solution.

  • Cool the mixture in an ice bath and add thionyl chloride dropwise with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.

  • Separate the organic layer and wash it sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2-(chloromethyl)benzofuran.[1]

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (mmol)Equivalents
Benzofuran-2-ylmethanol148.161.01.0
Thionyl chloride118.973.03.0
Pyridine79.10catalytic-

Table 1: Reagent quantities for the synthesis of 2-(Chloromethyl)benzofuran.

Protocol 2: Proposed Synthesis of this compound via Thiourea

This protocol outlines a two-step procedure for the synthesis of the target thiol from 2-(chloromethyl)benzofuran.

Reaction Workflow:

G start 2-(Chloromethyl)benzofuran step1 Reaction with Thiourea in Ethanol (Reflux) start->step1 intermediate Isothiouronium Salt Intermediate step1->intermediate step2 Hydrolysis with aq. NaOH (Heat) intermediate->step2 product This compound step2->product

Figure 2: Proposed workflow for the synthesis of this compound.

Step 1: Formation of the Isothiouronium Salt

Materials:

  • 2-(Chloromethyl)benzofuran

  • Thiourea

  • Ethanol

Procedure:

  • Dissolve 2-(chloromethyl)benzofuran and an equimolar amount of thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitor by TLC).

  • The isothiouronium salt may precipitate from the solution upon cooling. If so, collect the solid by filtration. Otherwise, the reaction mixture can be carried forward to the next step directly.

Step 2: Hydrolysis to the Thiol

Materials:

  • Isothiouronium salt from Step 1

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether or other suitable organic solvent

Procedure:

  • To the isothiouronium salt (or the reaction mixture from Step 1), add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux to effect hydrolysis of the isothiouronium salt to the thiol.

  • After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to protonate the thiolate.

  • Extract the product into an organic solvent such as diethyl ether.

  • Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Quantitative Data (Proposed):

ReactantMolar Mass ( g/mol )Amount (mmol)Equivalents
2-(Chloromethyl)benzofuran166.601.01.0
Thiourea76.121.01.0
Sodium Hydroxide40.00>2.0Excess

Table 2: Proposed reagent quantities for the synthesis of this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways involving this compound are not yet elucidated, its derivatives could potentially interact with various biological targets due to the established bioactivity of the benzofuran scaffold. The following diagram illustrates a hypothetical interaction where a derivative of this compound acts as an inhibitor of a signaling pathway implicated in disease.

G cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Ligand Growth Factor Ligand->Receptor Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression (e.g., Proliferation, Survival) TF->Gene Promotes Inhibitor Benzofuran-2-ylmethylthio Derivative Inhibitor->Kinase1 Inhibits

Figure 3: Hypothetical inhibition of a signaling pathway.

Disclaimer: The experimental protocols and applications described herein are based on established chemical principles and are provided for informational purposes. The synthesis and handling of the described chemicals should only be carried out by qualified professionals in a well-equipped laboratory with appropriate safety precautions. The biological activities and pathway interactions are hypothetical and require experimental validation.

References

Application of Benzofuran Derivatives in Medicinal Chemistry: A Focus on 2-Substituted Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for "Benzofuran-2-ylmethanethiol" did not yield specific data. Consequently, this document focuses on the broader, well-documented applications of the 2-substituted benzofuran scaffold, which is structurally related to the requested compound. The information presented herein is intended to provide a comprehensive overview of the medicinal chemistry potential of this important heterocyclic motif.

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery and development. The substitution pattern on the benzofuran ring system significantly influences the pharmacological properties of these compounds. In particular, modifications at the 2-position have led to the discovery of numerous potent and selective therapeutic agents. This document outlines the diverse applications of 2-substituted benzofuran derivatives, with a focus on their anticancer, antiarrhythmic, and antimicrobial activities.

Key Therapeutic Areas and Biological Activities

The versatility of the 2-substituted benzofuran scaffold has been demonstrated in a variety of therapeutic areas. The following sections highlight some of the most significant applications, supported by quantitative data where available.

Anticancer Activity

Numerous 2-substituted benzofuran derivatives have been investigated for their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.

Table 1: Anticancer Activity of Selected 2-Substituted Benzofuran Derivatives

Compound IDSubstitution at C2Cancer Cell LineIC50 (µM)Reference
1 3,4,5-TrimethoxybenzoylK562 (Leukemia)0.015[1]
2 3,4,5-TrimethoxybenzoylHL-60 (Leukemia)0.012[1]
3 4-MethoxyphenylA549 (Lung Cancer)0.12[2]
4 4-MethoxyphenylSGC7901 (Gastric Cancer)2.75[2]
5 (4-Fluorophenyl)aminoMCF-7 (Breast Cancer)0.07[3]
6 (4-Chlorophenyl)aminoA549 (Lung Cancer)1.8[3]
Antiarrhythmic Activity

A prominent example of a 2-substituted benzofuran in clinical use is Amiodarone, a potent antiarrhythmic agent. Its derivatives, such as Dronedarone, have also been developed to improve the safety profile. These drugs primarily act by blocking various ion channels involved in the cardiac action potential.

Table 2: Ion Channel Inhibition by Antiarrhythmic Benzofuran Derivatives

CompoundTarget Ion ChannelEffect
Amiodarone K+ channels (hERG)Prolongs repolarization
Na+ channelsSlows depolarization
Ca2+ channelsWeakly blocks
Dronedarone K+ channels (hERG)Prolongs repolarization
Na+ channelsSlows depolarization
Ca2+ channelsWeakly blocks
Antimicrobial Activity

The benzofuran scaffold has also been explored for the development of novel antimicrobial agents. Derivatives with various substituents at the 2-position have shown activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of a Selected 2-Substituted Benzofuran Derivative

Compound IDSubstitution at C2MicroorganismMIC (µg/mL)
7 5-Nitro-2-furylStaphylococcus aureus3.12
Escherichia coli6.25
Candida albicans12.5

Signaling Pathways and Mechanisms of Action

Antiarrhythmic Mechanism of Action of Benzofuran Derivatives

The antiarrhythmic effects of benzofuran derivatives like amiodarone and dronedarone are attributed to their ability to modulate multiple cardiac ion channels. This multi-channel blockade leads to a prolongation of the cardiac action potential and the effective refractory period, thereby suppressing arrhythmias.

Antiarrhythmic_Mechanism cluster_membrane Cardiac Myocyte Membrane cluster_action_potential Cardiac Action Potential Na_channel Na+ Channel Depolarization Phase 0: Depolarization Na_channel->Depolarization Na+ influx K_channel K+ Channel Repolarization Phase 3: Repolarization K_channel->Repolarization K+ efflux Ca_channel Ca2+ Channel Plateau Phase 2: Plateau Ca_channel->Plateau Ca2+ influx Prolongation Prolonged Action Potential & Refractory Period Repolarization->Prolongation Leads to Benzofuran Benzofuran Derivative (e.g., Amiodarone) Benzofuran->Na_channel Inhibits Benzofuran->K_channel Inhibits Benzofuran->Ca_channel Weakly Inhibits Antiarrhythmic_Effect Antiarrhythmic Effect Prolongation->Antiarrhythmic_Effect Results in Synthesis_Workflow Start Starting Materials: 2-Halophenol Terminal Alkyne Step1 Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) Start->Step1 Intermediate 2-(Alkynyl)phenol Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Base or heat) Intermediate->Step2 Product 2-Substituted Benzofuran Step2->Product

References

High-performance liquid chromatography (HPLC) method for Benzofuran-2-ylmethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC (High-Performance Liquid Chromatography) method has been developed for the quantitative analysis of Benzofuran-2-ylmethanethiol. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development. The method is designed to be robust and reliable for the determination of this compound in various sample matrices.

Introduction

This compound is a heterocyclic organic compound containing a benzofuran moiety and a thiol group. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Accurate and precise quantification of such compounds is crucial for research and development, quality control, and pharmacokinetic studies. This HPLC method utilizes a reversed-phase C18 column with UV detection, which is a common and effective approach for the analysis of benzofuran derivatives.[2] The thiol group present in the molecule allows for potential derivatization to enhance detection sensitivity, although this protocol focuses on direct UV detection.[3][4]

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Software: Chromatography data station for instrument control, data acquisition, and processing.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (or Phosphoric acid, HPLC grade)

    • This compound reference standard

    • Methanol (HPLC grade, for sample and standard preparation)

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and validation.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 90% B over 10 minutes, then hold for 2 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detection 280 nm

Note: The UV detection wavelength is proposed based on the typical absorbance of the benzofuran chromophore.[2][5] Optimization of this wavelength may be necessary based on the UV spectrum of this compound.

Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection. Note: Due to the potential for thiol oxidation, it is advisable to prepare samples fresh and analyze them promptly.[6]

Data Presentation

The following table summarizes hypothetical quantitative data for the developed HPLC method. These values are representative of a validated method and should be determined experimentally.

ParameterResult (Hypothetical)
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC analysis for this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Sample Test Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute Serial Dilutions Dissolve_Standard->Dilute Filter Filter (0.45 µm) Dissolve_Sample->Filter HPLC HPLC System Dilute->HPLC Filter->HPLC Chromatography Chromatographic Separation HPLC->Chromatography Detection UV Detection (280 nm) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

HPLC Analysis Workflow for this compound.

References

Application Notes and Protocols: Benzofuran-2-ylmethanethiol as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of benzofuran-2-ylmethanethiol, a versatile building block for the synthesis of novel heterocyclic compounds with potential biological activity. The protocols detailed below offer starting points for the exploration of its reactivity in key chemical transformations.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that are widely distributed in nature and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiol group at the 2-methyl position of the benzofuran scaffold, yielding this compound, provides a reactive handle for a variety of chemical modifications. This allows for the construction of diverse molecular architectures and the exploration of new chemical space in drug discovery programs.

The nucleophilic nature of the thiol group in this compound makes it an excellent partner in S-alkylation, Michael additions, and cycloaddition reactions. These reactions enable the facile introduction of various substituents and the formation of more complex heterocyclic systems, paving the way for the development of novel therapeutic agents.

Synthesis of this compound

Proposed Synthetic Scheme:

G cluster_0 Synthesis of this compound Benzofuran-2-methanol Benzofuran-2-methanol Isothiouronium Salt Isothiouronium Salt Benzofuran-2-methanol->Isothiouronium Salt 1. Thiourea, HCl This compound This compound Isothiouronium Salt->this compound 2. NaOH, Heat G cluster_0 S-Alkylation of this compound This compound This compound Thioether Derivative Thioether Derivative This compound->Thioether Derivative R-X, Base G cluster_0 Thia-Michael Addition This compound This compound Michael Adduct Michael Adduct This compound->Michael Adduct Michael Acceptor, Base G cluster_0 Diels-Alder Reaction This compound This compound Cycloadduct Cycloadduct This compound->Cycloadduct Dienophile, Heat G cluster_0 Potential Drug Discovery Workflow This compound This compound Library of Derivatives Library of Derivatives This compound->Library of Derivatives Parallel Synthesis High-Throughput Screening High-Throughput Screening Library of Derivatives->High-Throughput Screening Biological Assays Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate

Application Notes and Protocols: Benzofuran-2-ylmethanethiol as a Novel Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7][8] The incorporation of a thiol-containing side chain, such as in benzofuran-2-ylmethanethiol, introduces a versatile coordination site for metal ions. The sulfur atom in the thiol group is a soft donor, capable of forming stable complexes with a variety of transition metals. This unique combination of a biologically active benzofuran scaffold and a metal-coordinating thiol moiety presents a promising avenue for the development of novel metallodrugs and therapeutic agents with unique mechanisms of action.

These application notes provide a hypothetical framework for the synthesis, characterization, and potential applications of metal complexes involving this compound as a ligand, based on established principles of coordination chemistry and the known biological activities of benzofuran compounds.

Proposed Synthesis Protocols

Synthesis of this compound (Ligand)

A potential synthetic route to this compound can be adapted from known procedures for the synthesis of similar thiol compounds, such as furan-2-ylmethanethiol.[9]

Reaction Scheme:

Materials:

  • Benzofuran-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Phosphorus tribromide (PBr₃)

  • Thiourea

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Reduction of Benzofuran-2-carbaldehyde: Dissolve benzofuran-2-carbaldehyde in methanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of water. Extract the product with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield benzofuran-2-ylmethanol.

  • Bromination of Benzofuran-2-ylmethanol: Dissolve benzofuran-2-ylmethanol in dry diethyl ether. Cool the solution to 0 °C. Add phosphorus tribromide dropwise with stirring. After the addition, allow the reaction to stir at room temperature for 3 hours. Carefully pour the reaction mixture onto ice and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain benzofuran-2-ylmethyl bromide.

  • Formation of Isothiouronium Salt: Dissolve benzofuran-2-ylmethyl bromide and thiourea in ethanol. Reflux the mixture for 4 hours. Cool the reaction mixture to room temperature to allow the S-(benzofuran-2-ylmethyl)isothiouronium bromide to crystallize. Filter the solid and wash with cold ethanol.

  • Hydrolysis to Thiol: Suspend the isothiouronium salt in a solution of sodium hydroxide in deoxygenated water. Heat the mixture at reflux under a nitrogen atmosphere for 2 hours. Cool the reaction mixture and acidify with dilute hydrochloric acid. Extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield this compound.

General Synthesis of Metal(II) Complexes with this compound

Reaction Scheme:

Materials:

  • This compound

  • A suitable metal(II) salt (e.g., PdCl₂, PtCl₂, ZnCl₂, Cu(OAc)₂)

  • Methanol or Ethanol

  • A suitable base (e.g., triethylamine or sodium methoxide)

Procedure:

  • Dissolve this compound in methanol in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a stoichiometric amount of a suitable base to deprotonate the thiol group.

  • In a separate flask, dissolve the metal(II) salt in methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture is stirred at room temperature or gently heated for several hours.

  • The formation of a precipitate may indicate the formation of the complex.

  • The solid product is collected by filtration, washed with cold methanol, and dried under vacuum.

Proposed Characterization Methods

Technique Purpose Expected Observations
FT-IR Spectroscopy To identify the coordination of the thiol group.Disappearance of the S-H stretching vibration (around 2550-2600 cm⁻¹) upon coordination to the metal center.
¹H and ¹³C NMR Spectroscopy To confirm the structure of the ligand and its complexes (for diamagnetic complexes).Shifts in the signals of the protons and carbons near the sulfur atom upon coordination.
UV-Vis Spectroscopy To study the electronic transitions and geometry of the complexes.Appearance of new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions.
Mass Spectrometry To determine the molecular weight and formula of the complexes.A molecular ion peak corresponding to the expected mass of the complex.
X-ray Crystallography To determine the precise three-dimensional structure of the complexes.Provides detailed information on bond lengths, bond angles, and coordination geometry.
Elemental Analysis To determine the elemental composition of the complexes.The experimental percentages of C, H, N, and S should match the calculated values for the proposed formula.

Potential Applications in Drug Development

Given the extensive biological activities of benzofuran derivatives, metal complexes of this compound are hypothesized to have significant therapeutic potential.

Anticancer Agents

Many benzofuran derivatives exhibit potent anticancer activity.[6][8] The coordination of a metal ion could enhance this activity through various mechanisms, such as:

  • Targeted Drug Delivery: The complex may facilitate the transport of the active benzofuran moiety into cancer cells.

  • Redox Activity: The metal center could participate in redox cycling, generating reactive oxygen species (ROS) that induce cancer cell death.

  • DNA Intercalation: The planar benzofuran ring could intercalate with DNA, while the metal center coordinates to DNA bases, leading to DNA damage.

Antimicrobial and Antifungal Agents

Benzofuran compounds are known for their broad-spectrum antimicrobial and antifungal properties.[2][8] Metal complexes can exhibit enhanced antimicrobial activity compared to the free ligand due to:

  • Increased Lipophilicity: Chelation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

  • Inhibition of Essential Enzymes: The metal complex may bind to and inhibit the function of essential microbial enzymes.

Visualizations

Experimental Workflow

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Complex Synthesis cluster_characterization Characterization start Benzofuran-2-carbaldehyde step1 Reduction (NaBH4, MeOH) start->step1 step2 Bromination (PBr3) step1->step2 step3 Isothiouronium Salt Formation (Thiourea, EtOH) step2->step3 step4 Hydrolysis (NaOH) step3->step4 ligand This compound step4->ligand reaction Complexation Reaction ligand->reaction metal_salt Metal(II) Salt metal_salt->reaction base Base base->reaction complex [M(Ligand)2] Complex reaction->complex char1 FT-IR complex->char1 char2 NMR complex->char2 char3 UV-Vis complex->char3 char4 Mass Spec complex->char4 char5 X-ray complex->char5

Caption: Proposed workflow for the synthesis and characterization of metal complexes.

Hypothetical Signaling Pathway

signaling_pathway cluster_cell Cancer Cell complex Benzofuran-Metal Complex ros Increased ROS complex->ros Induces dna DNA complex->dna Intercalates/Binds ros->dna Damages caspase Caspase Activation dna->caspase Activates apoptosis Apoptosis caspase->apoptosis membrane Cell Membrane

Caption: Hypothetical mechanism of anticancer action for a benzofuran-metal complex.

Disclaimer: The protocols and applications described herein are hypothetical and based on the chemical literature of related compounds. Experimental work is required to validate these propositions. Researchers should adhere to all laboratory safety guidelines when handling the chemicals mentioned.

References

Application Notes and Protocols for In Vitro Evaluation of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on published research on various benzofuran derivatives. While no specific data for Benzofuran-2-ylmethanethiol was found, these protocols are standard for evaluating the biological activity of this class of compounds and can be adapted for the specific molecule of interest.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that are prevalent in a variety of natural products and synthetic molecules. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Consequently, benzofuran derivatives have been extensively investigated for various pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. These application notes provide an overview of common in vitro assays used to characterize the biological effects of benzofuran derivatives.

Key In Vitro Applications and Assays

The biological activity of benzofuran derivatives is commonly assessed through a panel of in vitro assays. These include:

  • Cytotoxicity Assays: To determine the potential of a compound to kill or inhibit the proliferation of cancer cells.

  • Enzyme Inhibition Assays: To identify and characterize the inhibitory activity of a compound against specific enzymes involved in disease pathways.

  • Antimicrobial Assays: To evaluate the efficacy of a compound against various strains of bacteria and fungi.

The following sections provide detailed protocols and data presentation for these key applications.

Cytotoxicity Evaluation of Benzofuran Derivatives

A primary area of investigation for benzofuran derivatives is their potential as anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Quantitative Data Summary

The following table summarizes representative cytotoxic activities of various benzofuran derivatives against different human cancer cell lines, as reported in the literature. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound ClassCell LineIC50 (µM)Reference
Benzofuran NeolignansHL-60 (Leukemia)5.2 - 15.8[1]
SMMC-7721 (Hepatoma)8.1 - 22.4[1]
A-549 (Lung Cancer)> 50[1]
2-ArylbenzofuransMCF-7 (Breast Cancer)7.94 - 11.2[1]
HepG2 (Hepatoma)9.73 - 17.1[1]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard procedures for evaluating the cytotoxicity of chemical compounds.[2][3][4][5][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Benzofuran derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Cytotoxicity Testing

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add compound to cells incubation_24h->add_compound compound_dilution Prepare serial dilutions of Benzofuran derivative compound_dilution->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize formazan crystals incubation_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of benzofuran derivatives using the MTT assay.

Enzyme Inhibition Assays

Benzofuran derivatives have been shown to inhibit various enzymes implicated in diseases such as Alzheimer's and cancer.

Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease. The Ellman's method is a common in vitro assay to screen for AChE inhibitory activity.[7][8][9][10][11]

Compound ClassEnzyme SourceIC50 (µM)Reference
Benzofuran-Triazole HybridsElectrophorus electricus AChE0.55 - 2.28[8]
2-Arylbenzofuran DerivativesRat Brain AChE36.53 - >100[10]

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus or rat brain homogenate

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Benzofuran derivative stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB in phosphate buffer, and 50 µL of phosphate buffer.

  • Inhibitor Addition: Add 25 µL of the benzofuran derivative solution at various concentrations. For the control, add 25 µL of buffer with DMSO.

  • Enzyme Addition: Initiate the reaction by adding 25 µL of AChE solution (0.2 U/mL).

  • Incubation and Measurement: Incubate the plate at 37°C for 15 minutes. Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100. Determine the IC50 value from the dose-response curve.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binds Benzofuran Benzofuran Derivative Benzofuran->AChE Inhibits Signal Signal Transduction AChR->Signal

Caption: Inhibition of acetylcholine hydrolysis by a benzofuran derivative in the synaptic cleft.

Kinase Inhibition (PI3K/VEGFR2)

Benzofuran derivatives have also been explored as inhibitors of protein kinases like PI3K and VEGFR2, which are crucial in cancer cell signaling.[1][12][13][14][15]

Compound ClassTarget KinaseIC50 (nM)Reference
Benzofuran HybridsPI3K2.21[1]
VEGFR-268[1]
Bis-triazolo-quinoxaline DerivativesVEGFR-23.7 - 11.8[1]

This protocol provides a general framework for a luminescence-based kinase assay.

Materials:

  • Recombinant human kinase (e.g., PI3K, VEGFR2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Benzofuran derivative stock solution (in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well plate

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the benzofuran derivative at various concentrations.

  • Enzyme and Substrate Addition: Add the kinase and its specific substrate to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

G cluster_0 PI3K/Akt Pathway cluster_1 VEGFR2 Pathway RTK_PI3K Receptor Tyrosine Kinase PI3K PI3K RTK_PI3K->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Benzofuran Benzofuran Derivative Benzofuran->PI3K Inhibits Benzofuran->VEGFR2 Inhibits

Caption: Dual inhibition of PI3K and VEGFR2 signaling pathways by a benzofuran derivative.

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives is another area of active research. The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC).[16][17][18]

Quantitative Data Summary
Compound ClassMicroorganismMIC (µg/mL)Reference
Benzofuran-3-carbohydrazide DerivativesM. tuberculosis H37Rv2 - 8[18]
1-(Thiazol-2-yl)pyrazoline DerivativesE. coli25 (inhibitory zone in mm)[18]
S. aureus20 (inhibitory zone in mm)[18]
Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Benzofuran derivative stock solution (in DMSO)

  • 96-well microplates

  • Standard antimicrobial agent (positive control)

  • Spectrophotometer or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the benzofuran derivative in the broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow: Antimicrobial MIC Testing

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 MIC Determination prep_inoculum Prepare microbial inoculum add_inoculum Inoculate 96-well plate prep_inoculum->add_inoculum prep_dilutions Prepare serial dilutions of Benzofuran derivative prep_dilutions->add_inoculum incubation Incubate at appropriate temperature add_inoculum->incubation visual_inspection Visual inspection for growth incubation->visual_inspection read_od Measure OD at 600 nm incubation->read_od determine_mic Determine MIC visual_inspection->determine_mic read_od->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzofuran derivatives.

References

Application Notes and Protocols for the Purification of Benzofuran-2-ylmethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the purification of Benzofuran-2-ylmethanethiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocols focus on two primary laboratory-scale techniques: silica gel column chromatography and crystallization. These methods are designed to remove impurities typically encountered during its synthesis, such as starting materials, by-products, and decomposition products. This guide includes step-by-step experimental procedures, expected quantitative data for comparison, and workflow visualizations to aid researchers in obtaining high-purity this compound for their studies.

Introduction

This compound is a sulfur-containing heterocyclic compound. The benzofuran moiety is a common scaffold in many biologically active compounds, while the thiol group can be reactive and prone to oxidation, forming disulfides.[1][2][3] The purification of this compound is crucial to ensure the validity of biological and chemical studies. Common impurities may include unreacted starting materials from synthesis, by-products from side reactions, and disulfide-linked dimers of the desired product. The choice of purification method depends on the nature of these impurities and the desired final purity. This document outlines two robust methods for achieving high purity: column chromatography and crystallization.

Purification Techniques

Two common and effective methods for the purification of benzofuran derivatives and thiols are column chromatography and crystallization.[4][5][6][7][8][9][10]

Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is an effective stationary phase.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent such as hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Column Packing:

    • Secure a glass chromatography column in a vertical position.

    • Add a small layer of sand or a cotton plug at the bottom of the column.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly.

    • Continuously tap the column gently to ensure even packing and avoid air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance upon solvent addition.

    • Equilibrate the packed column by passing 2-3 column volumes of the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column. The optimal solvent system may need to be determined by thin-layer chromatography (TLC) analysis.[4][11]

  • Fraction Collection:

    • Collect fractions in separate test tubes or vials.

    • Monitor the separation process using TLC to identify the fractions containing the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Crystallization

Crystallization is an effective technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered, leading to the formation of pure crystals.

Experimental Protocol:

  • Solvent Selection:

    • Select a suitable solvent or solvent mixture. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Potential solvents for benzofuran derivatives include ethanol, methanol, acetone, or mixtures with water.[12]

    • Perform small-scale solubility tests to identify the optimal solvent system.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the selected solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation

The following tables summarize the expected quantitative data from the purification of this compound.

Table 1: Comparison of Purification Techniques for this compound

ParameterColumn ChromatographyCrystallization
Initial Purity (by HPLC) ~85%~85%
Final Purity (by HPLC) >98%>99%
Yield 70-85%60-80%
Recovery 80-90%70-85%
Time Required 4-8 hours2-6 hours
Solvent Consumption HighModerate

Table 2: Typical Parameters for Column Chromatography

ParameterValue
Stationary Phase Silica Gel (200-300 mesh)
Mobile Phase Gradient Hexane:Ethyl Acetate (98:2 to 90:10)
Flow Rate 5-10 mL/min
Column Dimensions 30 cm x 2 cm
Sample Load 500 mg crude product

Table 3: Typical Parameters for Crystallization

ParameterValue
Solvent System Ethanol/Water (e.g., 9:1 v/v)
Dissolution Temperature 70-80 °C
Crystallization Temperature 0-4 °C
Crude Sample Amount 1 g
Solvent Volume 10-20 mL

Visualization

The following diagrams illustrate the purification workflow and the relationship between the described techniques.

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimum Solvent Crude->Dissolve Chromatography Silica Gel Column Chromatography Dissolve->Chromatography Crystallization Crystallization Dissolve->Crystallization CollectFractions Collect Pure Fractions Chromatography->CollectFractions FilterCrystals Filter Crystals Crystallization->FilterCrystals Evaporate Evaporate Solvent CollectFractions->Evaporate PureProduct Pure this compound Evaporate->PureProduct DryCrystals Dry Crystals FilterCrystals->DryCrystals DryCrystals->PureProduct Analysis Purity Analysis (TLC, HPLC, NMR) PureProduct->Analysis

Caption: Workflow for the purification of this compound.

LogicalRelationship cluster_purification Purification Strategy CrudeProduct Crude Product (this compound + Impurities) PrimaryPurification Primary Purification Method CrudeProduct->PrimaryPurification ColumnChromatography Column Chromatography (Separation by Polarity) PrimaryPurification->ColumnChromatography For complex mixtures Crystallization Crystallization (Separation by Solubility) PrimaryPurification->Crystallization For less complex mixtures or as a final polishing step PureProduct High-Purity Product ColumnChromatography->PureProduct Crystallization->PureProduct

Caption: Logical relationship of purification techniques.

References

Application Notes and Protocols: Benzofuran-2-ylmethanethiol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing benzofuran-2-ylmethanethiol and its derivatives as key starting materials. The benzofuran moiety is a significant pharmacophore found in numerous biologically active compounds, and its incorporation into other heterocyclic systems is of great interest in medicinal chemistry and drug discovery.

Synthesis of 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione

The synthesis of 1,2,4-triazole-3-thiones is a valuable transformation in medicinal chemistry, as this scaffold is present in a wide range of therapeutic agents. A common and effective method for the preparation of these compounds involves the alkaline cyclization of the corresponding acylthiosemicarbazides. This protocol outlines the synthesis of 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione, a key intermediate for further functionalization.

Experimental Protocol: Synthesis of 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione

This protocol is adapted from the synthesis of the monohydrate of the title compound.[1]

Materials:

  • 2-(1-Benzofuran-2-ylcarbonyl)hydrazinecarbothioamide

  • Potassium hydroxide (KOH) solution (10%)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of 2-(1-benzofuran-2-ylcarbonyl)hydrazinecarbothioamide (0.01 mol) and 10% aqueous potassium hydroxide solution (10 mL) is refluxed for 3 hours.

  • The reaction mixture is then cooled to room temperature.

  • Neutralize the mixture by the gradual addition of glacial acetic acid.

  • The solid product that precipitates is collected by filtration.

  • The collected solid is washed with ethanol and dried.

  • Recrystallization from ethanol can be performed for further purification.

Quantitative Data:

CompoundStarting MaterialReagentsReaction TimeYieldMelting Point (°C)
3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione2-(1-Benzofuran-2-ylcarbonyl)hydrazinecarbothioamide10% KOH, Glacial Acetic Acid3 hoursN/AN/A

Note: The referenced literature does not provide yield and melting point data for the anhydrous final compound in this specific procedure.

Logical Workflow for the Synthesis of Benzofuran-containing Triazole-thione

G cluster_0 Preparation of Precursor cluster_1 Cyclization to Triazole-thione Benzofuran-2-carbohydrazide Benzofuran-2-carbohydrazide Acylthiosemicarbazide Acylthiosemicarbazide Benzofuran-2-carbohydrazide->Acylthiosemicarbazide Reaction with Isothiocyanate Triazole-thione Triazole-thione Acylthiosemicarbazide->Triazole-thione Alkaline Cyclization (KOH) Final Product 3-(1-Benzofuran-2-yl)-1H- 1,2,4-triazole-5(4H)-thione Triazole-thione->Final Product

Caption: Synthetic pathway to 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione.

Synthesis of Benzofuran-Containing Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole rings. This reaction typically involves the condensation of an α-haloketone with a thioamide. While a direct synthesis from this compound is not explicitly detailed in the reviewed literature, a multi-step synthesis of thiazoles from a benzofuran-2-yl ketone precursor has been reported. This suggests a viable, albeit more complex, route to benzofuran-substituted thiazoles.

Experimental Protocol: Synthesis of Benzofuran-2-yl-(3-methyl-3-phenylcyclobutyl) Thiazolyl Hydrazones

This protocol is based on the synthesis of related thiazole derivatives from a benzofuran-2-yl ketone.[2]

Materials:

  • Benzofuran-2-yl-(3-methyl-3-phenylcyclobutyl) methanone thiosemicarbazone

  • Dichloroacetone

  • Dry Acetone

Procedure:

  • A mixture of benzofuran-2-yl-(3-methyl-3-phenylcyclobutyl) methanone thiosemicarbazone (1.0 mmol) and dichloroacetone (1.0 mmol) in dry acetone (40 mL) is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography, to yield the corresponding thiazolyl hydrazone.

Quantitative Data:

ProductStarting MaterialReagentsSolventYield (%)
Benzofuran-2-yl-(3-methyl-3-phenylcyclobutyl) thiazolyl hydrazoneBenzofuran-2-yl-(3-methyl-3-phenylcyclobutyl) methanone thiosemicarbazoneDichloroacetoneDry AcetoneN/A

Note: The referenced literature describes the general procedure but does not provide a specific yield for this transformation.

Conceptual Workflow for Hantzsch-type Thiazole Synthesis

G cluster_0 Thioamide Formation cluster_1 Hantzsch Cyclization Benzofuran-2-yl_Ketone Benzofuran-2-yl Ketone Derivative Thiosemicarbazone Thiosemicarbazone Benzofuran-2-yl_Ketone->Thiosemicarbazone Reaction with Thiosemicarbazide Thiazole_Product Benzofuran-substituted Thiazole Thiosemicarbazone->Thiazole_Product Reaction with α-haloketone Final Product Functionalized Benzofuran-Thiazole Thiazole_Product->Final Product

Caption: Conceptual pathway for the synthesis of benzofuran-thiazole derivatives.

Synthesis of Thiosemicarbazide Precursors

The synthesis of 1,2,4-triazole-3-thiones and other sulfur-containing heterocycles often proceeds through a thiosemicarbazide intermediate. These precursors can be readily synthesized from the corresponding carboxylic acid hydrazides.

Experimental Protocol: General Synthesis of 1-(Benzofuran-2-carbonyl)-4-substituted-thiosemicarbazides

This is a general procedure based on the reaction of hydrazides with isothiocyanates.

Materials:

  • Benzofuran-2-carbohydrazide

  • Substituted isothiocyanate (e.g., phenyl isothiocyanate)

  • Anhydrous Ethanol

Procedure:

  • Dissolve benzofuran-2-carbohydrazide (1 equivalent) in anhydrous ethanol.

  • Add the substituted isothiocyanate (1 equivalent) to the solution.

  • Reflux the reaction mixture for an appropriate time (typically 1-4 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired thiosemicarbazide.

Quantitative Data:

ProductStarting MaterialsSolventReaction Condition
1-(Benzofuran-2-carbonyl)-4-substituted-thiosemicarbazideBenzofuran-2-carbohydrazide, Substituted isothiocyanateAnhydrous EthanolReflux

Note: Specific yields would be dependent on the nature of the substituent on the isothiocyanate.

Signaling Pathway of a Potential Biological Target

While the direct biological activities of the synthesized compounds require further investigation, many nitrogen and sulfur-containing heterocyclic compounds are known to interact with various signaling pathways implicated in diseases such as cancer. For instance, some triazole derivatives have been shown to target pathways involved in cell proliferation and survival. The diagram below illustrates a simplified generic cell signaling pathway that could be a potential target for such compounds.

G Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (e.g., AP-1) Signaling_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Inhibitor Potential Inhibitor (Benzofuran-Heterocycle) Inhibitor->Signaling_Cascade

Caption: A generic cell signaling pathway potentially targeted by bioactive heterocycles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzofuran-2-ylmethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Benzofuran-2-ylmethanethiol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common two-step synthetic route: the chlorination of benzofuran-2-ylmethanol to 2-(chloromethyl)benzofuran, followed by nucleophilic substitution with a thiolating agent.

dot

Caption: Troubleshooting workflow for the synthesis of this compound.

Q1: I am getting a low yield of 2-(chloromethyl)benzofuran in the first step. What are the possible causes and solutions?

A1: Low yields in the conversion of benzofuran-2-ylmethanol to 2-(chloromethyl)benzofuran are often due to incomplete reaction or degradation of the product. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The conversion of the alcohol to the chloride using thionyl chloride (SOCl₂) may not have gone to completion.

    • Solution: Ensure that a sufficient excess of thionyl chloride is used. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, the reaction can be refluxed for a longer duration.[1]

  • Product Degradation: Benzofuran derivatives can be sensitive to harsh reaction conditions.

    • Solution: Maintain a gentle reflux during the reaction and avoid excessive heating, which can lead to decomposition.

  • Sub-optimal Work-up: Improper work-up can lead to loss of product.

    • Solution: Ensure the reaction mixture is fully cooled before pouring it into water to quench the excess thionyl chloride. Use an appropriate organic solvent like dichloromethane for extraction and ensure the organic phase is thoroughly washed to neutrality and dried completely over a suitable drying agent like anhydrous magnesium sulfate before solvent evaporation.[1]

Q2: During the synthesis of this compound from 2-(chloromethyl)benzofuran, I am observing a significant amount of a side product with a higher molecular weight. What is it and how can I minimize its formation?

A2: The major side product in this reaction is likely the corresponding sulfide, bis(benzofuran-2-ylmethyl) sulfide. This occurs when the initially formed thiolate anion attacks another molecule of 2-(chloromethyl)benzofuran.

  • Cause: The thiolate is a potent nucleophile and can compete with the thiolating agent for the alkyl halide.

  • Solutions:

    • Use of Excess Thiolating Agent: Employ a significant excess of sodium hydrosulfide or thiourea to ensure the 2-(chloromethyl)benzofuran preferentially reacts with it.[2]

    • Slow Addition: Adding the 2-(chloromethyl)benzofuran slowly to the solution of the thiolating agent can help maintain a low concentration of the alkyl halide, thus favoring the desired reaction.

ParameterCondition to Favor ThiolCondition to Favor Sulfide
Stoichiometry Large excess of NaSH or ThioureaEquimolar or excess alkyl halide
Addition Mode Slow addition of alkyl halideRapid mixing of reactants

Q3: My final product, this compound, seems to be contaminated with the corresponding disulfide. How can I prevent its formation and remove it?

A3: The formation of bis(benzofuran-2-ylmethyl) disulfide is a common issue due to the ease of oxidation of thiols.

  • Prevention:

    • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Removal:

    • Reductive Work-up: During the work-up, the disulfide can be reduced back to the thiol. This can be achieved by treatment with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[3]

dot

Caption: Equilibrium between thiol and disulfide.

Frequently Asked Questions (FAQs)

Q1: What is a general, reliable method for synthesizing this compound?

A1: A common and effective method involves a two-step process:

  • Synthesis of 2-(Chloromethyl)benzofuran: Benzofuran-2-ylmethanol is reacted with thionyl chloride in an anhydrous solvent like chloroform or dichloromethane. The reaction is typically refluxed for a few hours.[1]

  • Synthesis of this compound: The resulting 2-(chloromethyl)benzofuran is then reacted with a nucleophilic sulfur source. A widely used method is the reaction with thiourea followed by hydrolysis of the intermediate isothiouronium salt with a base.[4] Alternatively, sodium hydrosulfide can be used.[2]

Q2: What are the key reaction parameters to control for optimizing the yield of the final product?

A2: To optimize the yield of this compound, consider the following parameters for the second step (thiolation):

ParameterRecommended ConditionRationale
Thiolating Agent Thiourea followed by hydrolysisGenerally provides cleaner reactions and avoids the formation of sulfide byproducts.[4]
Solvent Ethanol or a similar protic solventSuitable for dissolving the reactants and facilitating the reaction.
Temperature RefluxTo ensure the reaction goes to completion in a reasonable time.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the thiol to the disulfide.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through column chromatography on silica gel.

  • Stationary Phase: Silica gel (200-300 mesh) is commonly used.

  • Mobile Phase: A non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate, is often effective. The polarity of the solvent mixture can be adjusted to achieve good separation of the desired thiol from any remaining starting material, side products (sulfide and disulfide), and other impurities. It is advisable to monitor the separation by TLC to find the optimal eluent composition.

Q4: What are some alternative methods for synthesizing this compound?

A4: While the chloromethyl intermediate route is common, other methods could be explored:

  • Mitsunobu Reaction: Benzofuran-2-ylmethanol can be converted to the thiol using a Mitsunobu reaction with thioacetic acid, followed by hydrolysis of the resulting thioacetate.

  • From Benzofuran-2-carboxylic acid: The carboxylic acid can be reduced to the alcohol and then follow the established route. Alternatively, the acid could be converted to an amide and then subjected to a thionation agent like Lawesson's reagent, though this might be a more complex route.

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)benzofuran [1]

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve benzofuran-2-ylmethanol (1 equivalent) in anhydrous chloroform.

  • Slowly add thionyl chloride (1.5 - 2 equivalents) dropwise to the solution.

  • Gently heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water until neutral, then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Synthesis of this compound via Thiourea [4]

  • Dissolve 2-(chloromethyl)benzofuran (1 equivalent) and thiourea (1.2 equivalents) in ethanol in a round-bottom flask.

  • Reflux the mixture for 2-3 hours to form the isothiouronium salt.

  • After cooling, add a solution of sodium hydroxide (2.5 equivalents) in water to the reaction mixture.

  • Reflux the mixture for another 2-3 hours to hydrolyze the salt.

  • Cool the reaction to room temperature and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Synthesis of Benzofuran-2-ylmethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzofuran-2-ylmethanethiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective two-step synthetic route starts from the commercially available Benzofuran-2-ylmethanol. The first step involves the chlorination of the alcohol to form 2-(chloromethyl)benzofuran, which is then converted to the final thiol product in the second step.

Q2: What are the primary side reactions to be aware of during the synthesis?

The main potential side reactions include the formation of bis(benzofuran-2-ylmethyl) ether during the chlorination step, and the formation of the corresponding sulfide (thioether) and disulfide byproducts during the thiol formation step. Careful control of reaction conditions is crucial to minimize these impurities.[1][2][3]

Q3: How can I minimize the formation of the disulfide byproduct?

The oxidation of the thiol to a disulfide is a common issue, often accelerated by the presence of air (oxygen).[3] To minimize this, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. During workup and purification, acidic conditions can help to reduce the rate of disulfide formation.[4]

Q4: What purification methods are most effective for the final product?

Column chromatography on silica gel is a common method for purifying this compound. It is advisable to carry out the chromatography promptly after synthesis and to use solvents that have been degassed to minimize on-column oxidation.

Troubleshooting Guides

Problem 1: Low yield in the chlorination of Benzofuran-2-ylmethanol.
Possible Cause Suggested Solution
Incomplete reactionEnsure the thionyl chloride is fresh and used in sufficient excess. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Degradation of starting material or productThe reaction with thionyl chloride can generate acidic byproducts (HCl and SO2) which might cause degradation.[5] Performing the reaction at a controlled temperature (e.g., 0 °C to room temperature) can mitigate this. The addition of a base like pyridine can be used to neutralize the generated acid.[6]
Formation of bis(benzofuran-2-ylmethyl) sulfiteThis can occur if the alcohol is not fully converted to the chloride.[7] Ensure dropwise addition of thionyl chloride and adequate stirring.
Problem 2: Presence of a significant amount of sulfide (thioether) byproduct.
Possible Cause Suggested Solution
The newly formed thiolate attacks another molecule of 2-(chloromethyl)benzofuran.This is a common side reaction in thiol synthesis from alkyl halides.[1][2] To minimize this, use a significant excess of the sulfur nucleophile (e.g., sodium hydrosulfide or thiourea).[4] Adding the 2-(chloromethyl)benzofuran slowly to the solution of the nucleophile can also help.
Reaction temperature is too high.Higher temperatures can favor the formation of the sulfide byproduct. Maintain the recommended reaction temperature.
Problem 3: The final product is contaminated with a disulfide.
Possible Cause Suggested Solution
Oxidation of the thiol during the reaction.Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) and use degassed solvents.
Oxidation during workup or purification.Minimize exposure of the product to air. During the aqueous workup, use deoxygenated water. If performing column chromatography, use degassed solvents and work relatively quickly. The disulfide can sometimes be reduced back to the thiol using a mild reducing agent like dithiothreitol (DTT) followed by repurification, though this adds an extra step.

Quantitative Data Summary

The following table summarizes typical yields for the two-step synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Step Reaction Typical Yield Range Purity (after purification)
1Benzofuran-2-ylmethanol to 2-(chloromethyl)benzofuran70-90%>95%
22-(chloromethyl)benzofuran to this compound60-80%>97%

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)benzofuran[6][8]
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Benzofuran-2-ylmethanol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (1.5 - 2 equivalents) dropwise to the stirred solution over 30 minutes. A small amount of pyridine (catalytic) can be added to the alcohol solution before the addition of thionyl chloride.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into ice-cold water.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures).

Step 2: Synthesis of this compound

Method A: Using Thiourea [1][2][3]

  • Dissolve 2-(chloromethyl)benzofuran (1 equivalent) in ethanol in a round-bottom flask.

  • Add thiourea (1.1 equivalents) to the solution and reflux the mixture for 2-3 hours.

  • After cooling, a solution of sodium hydroxide (2.5 equivalents) in water is added, and the mixture is refluxed for another 2-3 hours to hydrolyze the intermediate isothiouronium salt.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude thiol by column chromatography on silica gel.

Method B: Using Sodium Hydrosulfide [4]

  • In a round-bottom flask under an inert atmosphere, prepare a solution of sodium hydrosulfide (NaSH) (1.5 - 2 equivalents) in a suitable solvent like ethanol or DMF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 2-(chloromethyl)benzofuran (1 equivalent) in the same solvent to the NaSH solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, carefully quench by adding water.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Visualizations

Synthesis_Pathway A Benzofuran-2-ylmethanol B 2-(chloromethyl)benzofuran A->B SOCl2, DCM Side1 bis(benzofuran-2-ylmethyl) ether A->Side1 Side Reaction C This compound B->C 1. Thiourea, EtOH 2. NaOH, H2O or NaSH, EtOH Side2 bis(benzofuran-2-ylmethyl) sulfide B->Side2 Side Reaction Side3 bis(benzofuran-2-ylmethyl) disulfide C->Side3 Oxidation

Caption: Synthetic pathway and major side reactions.

Troubleshooting_Flowchart Start Synthesis Issue? LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct ChlorinationStep Chlorination Step Issue? LowYield->ChlorinationStep ThiolStep Thiol Formation Issue? LowYield->ThiolStep SulfideByproduct Sulfide Byproduct? ImpureProduct->SulfideByproduct DisulfideByproduct Disulfide Byproduct? ImpureProduct->DisulfideByproduct CheckReagents Check Reagent Quality and Stoichiometry ChlorinationStep->CheckReagents ControlTemp Control Reaction Temperature ChlorinationStep->ControlTemp ThiolStep->CheckReagents ThiolStep->ControlTemp ExcessNucleophile Use Excess Sulfur Nucleophile SulfideByproduct->ExcessNucleophile InertAtmosphere Use Inert Atmosphere and Degassed Solvents DisulfideByproduct->InertAtmosphere

Caption: Troubleshooting decision-making workflow.

References

Technical Support Center: Purification of Benzofuran-2-ylmethanethiol by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of benzofuran-2-ylmethanethiol using chromatography.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading on the silica gel column. What is the likely cause and how can I prevent it?

A1: The most probable cause of degradation is the oxidation of the thiol group to a disulfide, a reaction that can be catalyzed by silica gel, especially when exposed to air.[1][2] To minimize degradation, it is crucial to work quickly and under inert conditions.[3] Consider deoxygenating your solvents by bubbling nitrogen or argon through them before use.[4] Additionally, adding a small amount of a volatile acid, like 0.5% acetic acid or formic acid, to the mobile phase can help suppress the formation of the more easily oxidized thiolate anion.[3]

Q2: I am observing significant streaking of my compound on the TLC plate and column. What could be the reason?

A2: Streaking, or tailing, can occur for several reasons. Your sample might be overloaded; try running the separation with a more dilute solution.[5] For acidic compounds like thiols, interaction with the slightly acidic silica gel can cause streaking. Adding a small amount of a modifier to the mobile phase, such as acetic or formic acid (0.1–2.0%), can often resolve this issue by ensuring the compound remains in a single protonation state.[5]

Q3: My compound is not eluting from the column, or I have very low recovery. What should I check?

A3: There are several potential reasons for this issue. First, confirm the stability of your compound to silica gel by performing a 2D TLC.[6] Spot your compound, run the TLC, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is degrading.[6] Another possibility is that the solvent system you are using is not polar enough to elute the compound.[6] You can try gradually increasing the polarity of your eluent. It's also possible that your compound has very low solubility in the chosen eluent, preventing it from moving down the column effectively. In this case, you may need to explore a different solvent system altogether.

Q4: I am seeing a new, less polar spot appear on my TLC plate after letting it sit for a while. What is this new compound?

A4: This new, less polar spot is likely the disulfide dimer of this compound, formed via oxidation.[2][3][7] This is a common issue with thiols, and the reaction can be accelerated by exposure to air and the silica gel surface.[1][2] To confirm this, you can attempt to isolate the new compound and characterize it by mass spectrometry, looking for a mass corresponding to the dimer.

Q5: Can I use an alternative stationary phase to silica gel for purifying this compound?

A5: Yes, if your compound is unstable on silica gel, you can explore other options. Alumina (acidic, neutral, or basic) can be a good alternative, and acidic alumina might be particularly suitable for thiols to minimize oxidation.[4] For very sensitive compounds, reversed-phase chromatography using a C18-functionalized silica gel is another option, although this will require a different (more polar) solvent system.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification of this compound by column chromatography.

Problem Potential Cause Recommended Solution
Low or no recovery of the desired product. The compound has degraded on the column.Test for silica gel stability using a 2D TLC.[6] If unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[6] Work quickly and use deoxygenated solvents.[4]
The eluting solvent is not polar enough.Gradually increase the polarity of the mobile phase.[6]
The compound is not soluble in the eluent.Choose a solvent system in which your compound is more soluble.
The purified product contains a significant amount of disulfide. Oxidation occurred during purification.Purge all solvents with an inert gas (nitrogen or argon) before use.[4] Add a small amount of acetic or formic acid to the mobile phase to suppress thiolate formation.[3] Minimize the time the compound spends on the column.
The compound streaks or tails on the column. The sample is too concentrated.Dilute the sample before loading it onto the column.[5]
Strong interaction with the stationary phase.Add a modifier to the mobile phase, such as 0.1-2.0% acetic acid.[5]
Poor separation of the desired product from impurities. The chosen solvent system has poor selectivity.Screen different solvent systems using TLC to find one that provides better separation.
The column was not packed properly.Ensure the column is packed uniformly to avoid channeling.
The sample was not loaded correctly.Load the sample in a narrow band using a minimal amount of solvent.[8] Consider dry loading if the sample has poor solubility in the eluting solvent.[8]

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

  • Preparation of the Stationary Phase:

    • Select a column of appropriate size for the amount of crude material to be purified.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the surface.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of the eluting solvent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, for compounds with low solubility, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.[8]

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.

    • Collect fractions of a suitable volume.

    • Monitor the elution of the compound by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: 2D Thin Layer Chromatography (TLC) for Stability Assessment

  • Spot a small amount of the this compound solution onto the bottom corner of a TLC plate.

  • Develop the TLC plate in the chosen solvent system.

  • Remove the plate from the developing chamber and mark the solvent front.

  • Allow the plate to dry completely.

  • Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.

  • Develop the plate again in the same solvent system.

  • Visualize the plate under UV light or with an appropriate stain. If the compound is stable, you will see a single spot on the diagonal. The appearance of spots off the diagonal indicates degradation.[6]

Visualizations

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start Purification problem Problem Encountered? start->problem no_problem Successful Purification problem->no_problem No check_degradation Compound Degradation? problem->check_degradation Yes check_separation Poor Separation? check_degradation->check_separation No solution_degradation Use inert conditions Add acid modifier Change stationary phase check_degradation->solution_degradation Yes check_elution No Elution? check_separation->check_elution No solution_separation Optimize solvent system Repack column Dry load sample check_separation->solution_separation Yes check_elution->problem No, other issue solution_elution Increase solvent polarity Check compound solubility check_elution->solution_elution Yes solution_degradation->start Retry solution_separation->start Retry solution_elution->start Retry

Caption: Troubleshooting workflow for this compound purification.

Degradation_Pathway Thiol This compound Disulfide Disulfide Dimer Thiol->Disulfide Oxidation (Silica Gel, O2)

Caption: Potential degradation pathway of this compound.

References

Optimization of reaction conditions for Benzofuran-2-ylmethanethiol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of Benzofuran-2-ylmethanethiol derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to navigate challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for preparing this compound?

A1: A widely adopted and effective method is the conversion of the corresponding alcohol, Benzofuran-2-ylmethanol. This pathway typically involves reacting the alcohol with thiourea in an acidic medium (like hydrochloric acid) to form a stable isothiouronium salt intermediate. This intermediate is then hydrolyzed, usually by heating with a base such as sodium hydroxide, to yield the final this compound product. This method is adapted from the well-established synthesis of Furan-2-ylmethanethiol.[1]

Q2: What are the critical parameters to optimize for maximizing the yield of this compound derivatives?

A2: Optimizing the reaction requires careful control over several parameters. Key factors include:

  • Temperature: Both the formation of the isothiouronium salt and the final hydrolysis step are temperature-sensitive. Insufficient heat during hydrolysis can lead to incomplete conversion, while excessive heat may promote side reactions and degradation.

  • Reaction Time: Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is crucial to determine the optimal duration and prevent the formation of byproducts from over-exposure to reaction conditions.

  • Reagent Stoichiometry: The molar ratios of the starting alcohol, thiourea, acid, and base should be precisely controlled to ensure complete conversion and minimize side products.

  • Solvent Choice: The solvent can significantly influence reaction rates and yields. For related benzofuran syntheses, solvents like dichloromethane (DCM), acetonitrile, and dimethylformamide (DMF) have been used effectively.[2][3][4]

Q3: How can I purify the final this compound product effectively?

A3: Purification can be challenging due to the product's potential instability and the presence of structurally similar impurities.

  • Column Chromatography: This is the most common method. A silica gel column with a non-polar/polar eluent system (e.g., petroleum ether/ethyl acetate) is typically effective.[5]

  • Extraction: A standard aqueous workup is necessary to remove inorganic salts and water-soluble impurities. The reaction mixture is typically quenched with a saturated sodium bicarbonate solution, followed by extraction with an organic solvent like DCM.[2]

  • Soxhlet Extraction: For derivatives that exhibit poor solubility in common organic solvents, a Soxhlet extraction with a solvent like refluxing dichloromethane can be an effective alternative purification method after initial filtration through a silica pad.[6]

Q4: Which analytical techniques are recommended for confirming the structure of the synthesized derivatives?

A4: A combination of spectroscopic methods is essential for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy are used to determine the chemical structure, including the placement and environment of protons and carbons.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the synthesized compound.[2][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule, such as the S-H thiol stretch.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and its derivatives.

Issue 1: Low or No Product Yield

Possible Cause Recommended Solution
Degradation of Starting Material Ensure the purity and stability of the starting Benzofuran-2-ylmethanol. Store it under appropriate conditions (cool, dry, and dark).
Inefficient Intermediate Formation Verify the acidity of the reaction medium for the isothiouronium salt formation. Ensure the reaction is stirred vigorously to promote mixing.
Incomplete Hydrolysis Increase the temperature or prolong the reaction time during the basic hydrolysis step. Monitor progress using TLC until the intermediate spot disappears.

| Atmospheric Oxidation | Thiols can be susceptible to oxidation, forming disulfides. Performing the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve yields.[3] |

Issue 2: Presence of Multiple Byproducts in the Reaction Mixture

Possible Cause Recommended Solution
Disulfide Formation As noted above, conduct the reaction under an inert atmosphere to prevent the oxidative coupling of two thiol molecules.
Side Reactions with Solvent In some cases, the solvent can participate in side reactions. If byproducts are suspected to originate from the solvent, consider switching to a more inert option (e.g., from DMF to toluene).
Over-alkylation/Further Reactions If synthesizing derivatives via alkylation of the thiol, using an excess of the alkylating agent or prolonged reaction times can lead to multiple additions. Carefully control the stoichiometry (1.0 to 1.1 equivalents of the alkylating agent).[2]

| Thermal Decomposition | Benzofuran rings can be sensitive to high temperatures. Avoid excessive heating. If high temperatures are necessary, shorten the reaction time as much as possible. |

Issue 3: Difficulty in Product Isolation and Purification | Possible Cause | Recommended Solution | | Product is an Oil | If the product is an oil and difficult to handle, try to form a solid derivative for easier purification and characterization. | | Co-elution with Impurities | If impurities have similar polarity to the product, modify the solvent system for column chromatography. Using a gradient elution or switching to a different solvent system (e.g., hexane/DCM) may improve separation. | | Product Instability on Silica Gel | Some sulfur-containing compounds can degrade on silica gel. To mitigate this, you can deactivate the silica gel with a small amount of triethylamine in the eluent or use an alternative stationary phase like alumina. |

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous furan derivative.[1]

  • Step 1: Formation of the Isothiouronium Salt

    • In a round-bottom flask, dissolve Benzofuran-2-ylmethanol (1.0 eq) and thiourea (1.2 eq) in ethanol.

    • To this solution, add concentrated hydrochloric acid (1.5 eq) dropwise while stirring at room temperature.

    • Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC to confirm the consumption of the starting alcohol.

    • Cool the reaction mixture to room temperature. The isothiouronium salt may precipitate.

  • Step 2: Hydrolysis to the Thiol

    • To the crude isothiouronium salt mixture, add a solution of sodium hydroxide (3.0 eq) in water.

    • Heat the mixture to reflux for another 1-2 hours until TLC indicates the formation of the thiol product.

    • Cool the mixture to room temperature and carefully acidify with dilute HCl to a pH of ~7.

  • Step 3: Extraction and Purification

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford the pure this compound.

Table 1: Example of Reaction Condition Optimization for a Related Benzofuran Synthesis[6]

The following table illustrates how changing various parameters can affect the yield in a typical C-H arylation reaction on a benzofuran core. A similar systematic approach should be used to optimize the synthesis of this compound derivatives.

EntryCatalyst (mol%)Additive (eq.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)AgOAc (1.5)Toluene110746
2Pd(OAc)₂ (5)AgOAc (1.5)Toluene1101665
3Pd(OAc)₂ (5)AgOAc (1.5)Toluene120730
4Pd(OAc)₂ (5)AgOAc (1.5) + PivOH (0.2)Toluene110761
5Pd(OAc)₂ (5)AgOAc (1.5) + NaOAc (1.0)CPME 110 7 86

This table demonstrates the significant impact of solvent, time, and additives on product yield.

Visual Guides

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Start Benzofuran-2-ylmethanol + Thiourea + HCl Salt Formation of Isothiouronium Salt (Reflux) Start->Salt Step 1 Hydrolysis Hydrolysis with NaOH (Reflux) Salt->Hydrolysis Step 2 Quench Acidify & Quench Hydrolysis->Quench Step 3 Extract DCM Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Flowchart for Low Yield

G cluster_causes cluster_solutions Start Low Product Yield Observed CheckTLC Analyze Crude Mixture by TLC/LC-MS Start->CheckTLC SM_Present Starting Material (SM) Remains? CheckTLC->SM_Present Byproducts Multiple Byproduct Spots? SM_Present->Byproducts No Sol_Time Increase Reaction Time / Temperature SM_Present->Sol_Time Yes NoSpot No SM or Product Spot Visible? Byproducts->NoSpot No Sol_Inert Use Inert Atmosphere (N2 or Ar) Byproducts->Sol_Inert Yes Sol_Reagent Check Reagent Purity & Stoichiometry NoSpot->Sol_Reagent Yes Sol_Degrade Product Degraded (Streaking on TLC) NoSpot->Sol_Degrade No

Caption: A diagnostic flowchart for troubleshooting low reaction yields.

References

How to avoid degradation of Benzofuran-2-ylmethanethiol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Benzofuran-2-ylmethanethiol to minimize degradation. The information is compiled from general best practices for aromatic thiols due to the limited specific data available for this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visible discoloration (yellowing) or precipitation in the stored sample. Oxidation of the thiol to its corresponding disulfide.Discard the sample as it is likely degraded. For future storage, ensure an inert atmosphere and protection from light.
Loss of potency or inconsistent results in experiments. Degradation of the thiol due to improper storage (exposure to air, light, or elevated temperatures).Re-evaluate storage conditions. Store the compound at low temperatures, under an inert gas, and protected from light. Consider re-purifying the material if critical.
Inconsistent analytical results (e.g., multiple peaks in HPLC or GC analysis). Presence of degradation products, primarily the disulfide dimer.Confirm the identity of impurities using mass spectrometry. If degradation is confirmed, review and optimize storage and handling procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway for thiols, including aromatic thiols like this compound, is oxidation. The thiol group (-SH) is susceptible to oxidation, which typically results in the formation of a disulfide bond (S-S), linking two molecules of the parent compound. This process is often accelerated by the presence of oxygen, light, and basic conditions.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Low temperatures are crucial for slowing down the rate of oxidation. Storage at -20°C is recommended for long-term stability. For short-term storage, 2-8°C may be acceptable.

  • Atmosphere: To prevent oxidation, the compound should be stored under an inert atmosphere, such as argon or nitrogen. This is especially important after the container has been opened.

  • Container: Use a tightly sealed, amber glass vial or a container that protects the contents from light.

  • Purity: Ensure the compound is as pure as possible before storage, as impurities can sometimes catalyze degradation.

Q3: How can I monitor the degradation of my this compound sample?

A3: Several analytical techniques can be used to assess the purity and detect degradation of your sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for separating and identifying the parent thiol from its degradation products, such as the disulfide dimer. Spectrophotometric methods using reagents like Ellman's reagent can also be employed to quantify the free thiol content.[1][2][3][4][5][6][7][8][9][10]

Q4: Can I use stabilizers to prevent the degradation of this compound?

A4: While specific stabilizers for this compound have not been documented, the use of antioxidants or radical scavengers is a common strategy for stabilizing thiols. However, the compatibility and effectiveness of any stabilizer would need to be experimentally validated for your specific application to avoid interference with your experiments.

Quantitative Data on Thiol Stability

The following table summarizes the stability of thiol moieties under various storage conditions, based on a study of thiolated polymers. While not specific to this compound, these data provide a general indication of the impact of temperature and humidity on thiol stability.[11][12]

Storage ConditionTemperature (°C)Relative Humidity (%)Thiol Group Decrease (after 6 months)
1-2056Minimal
2453Minimal
32070Significant
42225Minimal

Data adapted from a study on thiolated polymers and should be considered as a general guideline.[11][12]

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

Objective: To determine the stability of this compound under different storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of high-purity this compound in amber glass vials.

  • Storage Conditions: Store the aliquots under a matrix of conditions (e.g., -20°C/inert gas, 4°C/inert gas, room temperature/air, room temperature/inert gas).

  • Time Points: At specified time intervals (e.g., 0, 1, 3, 6 months), remove an aliquot from each storage condition.

  • HPLC Analysis:

    • Prepare a standard solution of the this compound in a suitable solvent (e.g., acetonitrile).

    • Inject the aged samples and a fresh standard into an HPLC system equipped with a C18 column and a UV detector.

    • Use a mobile phase gradient appropriate for separating the thiol from its potential degradation products (e.g., a gradient of water and acetonitrile).

    • Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main thiol peak.

  • Data Analysis: Quantify the percentage of remaining this compound at each time point by comparing the peak area to the initial time point (T=0).

Visualizations

degradation_pathway Thiol This compound (-SH) Disulfide Disulfide Dimer (-S-S-) Thiol->Disulfide Oxidation Oxidizing_Agents Oxygen, Light, Heat, Metal Ions Oxidizing_Agents->Disulfide

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Analysis Cond1 -20°C / Inert Gas Time Time Points (0, 1, 3, 6 months) Cond1->Time Cond2 4°C / Inert Gas Cond2->Time Cond3 RT / Air Cond3->Time Cond4 RT / Inert Gas Cond4->Time HPLC HPLC Analysis Quant Quantify Degradation HPLC->Quant Sample Sample Aliquots Sample->Cond1 Sample->Cond2 Sample->Cond3 Sample->Cond4 Time->HPLC

Caption: Workflow for stability assessment of this compound.

troubleshooting_guide Start Inconsistent Experimental Results? Check_Purity Check Sample Purity (e.g., via HPLC/GC-MS) Start->Check_Purity Degradation_Observed Degradation Products Observed? Check_Purity->Degradation_Observed Review_Storage Review Storage Conditions: - Temperature (-20°C) - Atmosphere (Inert) - Light Protection Degradation_Observed->Review_Storage Yes No_Degradation No Degradation Observed Degradation_Observed->No_Degradation No Re_Purify Consider Re-purification Review_Storage->Re_Purify Other_Factors Investigate Other Experimental Parameters No_Degradation->Other_Factors

Caption: Troubleshooting decision tree for experimental issues.

References

Challenges in the scale-up synthesis of Benzofuran-2-ylmethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Benzofuran-2-ylmethanethiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the laboratory-scale synthesis of this compound?

A1: The most prevalent laboratory-scale synthesis involves a two-step process. First, a suitable salicylaldehyde derivative undergoes a cyclization reaction with an appropriate reagent, such as chloroacetonitrile or ethyl chloroacetate, to form the benzofuran ring, yielding a benzofuran-2-carboxaldehyde or a related precursor. This intermediate is then reduced to benzofuran-2-methanol. The second step involves the conversion of the alcohol functionality of benzofuran-2-methanol into a thiol. A common method for this conversion is the reaction with thiourea followed by hydrolysis.

Q2: What are the primary safety concerns when working with this compound and its intermediates on a larger scale?

A2: Organosulfur compounds, including thiols, are known for their strong and often unpleasant odors.[1] Adequate ventilation and the use of personal protective equipment (PPE) are crucial. Thionyl chloride, sometimes used for converting alcohols to chlorides as an intermediate step, is highly corrosive and releases toxic HCl gas upon contact with moisture.[2] On a larger scale, exothermic reactions can pose a significant hazard, leading to thermal runaways if not properly controlled.[3][4] Therefore, careful monitoring of reaction temperatures and controlled addition of reagents are critical.

Q3: How does the purity of starting materials affect the synthesis?

A3: The purity of starting materials is critical for a successful and reproducible synthesis, especially during scale-up. Impurities in the initial salicylaldehyde or other reactants can lead to the formation of side products, which can complicate purification and reduce the overall yield and purity of the final product. It is highly recommended to use starting materials with the highest possible purity and to perform analytical checks before commencing the synthesis.

Q4: What are the typical yields for the synthesis of this compound?

A4: While specific yields for the scale-up of this compound are not widely published, laboratory-scale syntheses of similar benzofuran derivatives and thiolations can vary significantly based on the chosen route and reaction conditions. Each step, from the benzofuran ring formation to the conversion of the alcohol to the thiol, will have its own yield. Optimizing each step is crucial for achieving a high overall yield in a multi-step synthesis.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in benzofuran ring formation Incomplete reaction; Suboptimal reaction temperature; Inefficient catalyst or base.Monitor the reaction progress using TLC or HPLC to ensure completion. Optimize the reaction temperature; sometimes a moderate increase can improve yields. Screen different catalysts or bases to find the most effective combination for your specific substrate.
Formation of significant side products during thiolation Oxidation of the thiol to a disulfide; Over-reaction or decomposition of starting material; Impure reagents.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Carefully control the reaction temperature and addition rate of reagents. Ensure all reagents and solvents are of high purity and are dry.
Difficulty in isolating and purifying the final product The product may be an oil, making crystallization difficult; Co-elution of impurities during chromatography; Thermal instability of the product.If the product is an oil, consider converting it to a solid derivative for purification, if possible. Optimize the chromatographic conditions (solvent system, stationary phase) for better separation.[5] Use purification techniques that do not require high temperatures, such as column chromatography at room temperature.
Inconsistent results upon scale-up Poor heat transfer in larger reactors, leading to localized overheating; Inefficient mixing in larger volumes; Changes in reagent concentration.[3][4]Use a reactor with good heat transfer capabilities and a reliable temperature control system. Ensure adequate agitation to maintain a homogeneous reaction mixture. Maintain the same concentration of reactants as in the laboratory-scale procedure by adjusting solvent volumes proportionally.
Strong, persistent odor Volatility of the thiol product and sulfur-containing byproducts.[1]Work in a well-ventilated fume hood. Use appropriate personal protective equipment, including a respirator if necessary. Quench any residual thiol-containing waste with an oxidizing agent like bleach before disposal.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloromethylbenzofuran

This protocol describes the conversion of benzofuran-2-methanol to 2-chloromethylbenzofuran, a potential intermediate for the synthesis of this compound.

  • Materials: Benzofuran-2-methanol, Thionyl chloride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve benzofuran-2-methanol in dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel.

    • Add a catalytic amount of pyridine to the solution.

    • Cool the mixture in an ice bath.

    • Add thionyl chloride dropwise to the cooled solution while maintaining the temperature below 5 °C.[2]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by slowly adding water or a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2-chloromethylbenzofuran.

    • Purify the crude product by column chromatography or distillation.

Protocol 2: Conversion of Alcohols to Thiols via Isothiouronium Salt

This general protocol outlines the conversion of an alcohol to a thiol using thiourea, which can be adapted for the synthesis of this compound from its corresponding alcohol.[6][7]

  • Materials: Alcohol (e.g., Benzofuran-2-methanol), Thiourea, Hydrochloric acid (or other strong acid), Sodium hydroxide, Ethanol, Water.

  • Procedure:

    • In a reaction vessel, dissolve the alcohol and thiourea in ethanol.

    • Add concentrated hydrochloric acid to the mixture.

    • Heat the mixture to reflux and maintain it for several hours until the formation of the isothiouronium salt is complete (monitor by TLC).

    • Cool the reaction mixture and add a solution of sodium hydroxide in water.

    • Heat the mixture to reflux again to hydrolyze the isothiouronium salt to the thiol.

    • After cooling, acidify the mixture with a suitable acid (e.g., HCl) to protonate the thiolate.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude thiol by column chromatography or vacuum distillation.[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Benzofuran-2-methanol intermediate Benzofuran-2-ylmethyl isothiouronium salt start->intermediate Thiourea, HCl product This compound intermediate->product NaOH, H2O extraction Extraction product->extraction chromatography Column Chromatography extraction->chromatography final_product Pure Product chromatography->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_workflow cluster_solutions Potential Solutions start Low Yield or Impurities Detected check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_purification Optimize Purification Method start->check_purification purify_sm Purify Starting Materials check_sm->purify_sm adjust_temp Adjust Temperature/ Reaction Time check_conditions->adjust_temp inert_atm Use Inert Atmosphere check_conditions->inert_atm new_column Modify Chromatography (Solvent, Stationary Phase) check_purification->new_column

Caption: Troubleshooting decision-making for synthesis issues.

References

Refining experimental protocols for Benzofuran-2-ylmethanethiol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experimental protocols involving Benzofuran-2-ylmethanethiol.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields in reactions involving this compound can stem from several factors. The most common issue is the oxidation of the thiol group to a disulfide byproduct. Other potential causes include incomplete reaction, side reactions involving the benzofuran ring, and suboptimal reaction conditions. Refer to the troubleshooting guide below for specific solutions.

Q3: I am observing an unexpected byproduct in my reaction. How can I identify and minimize it?

A3: The most likely byproduct is the disulfide dimer of this compound, formed through oxidation. This can be identified by mass spectrometry. To minimize its formation, it is crucial to work under an inert atmosphere and use degassed solvents. Other potential side reactions may involve the benzofuran ring, depending on the reaction conditions.

Q4: How can I effectively purify this compound and its derivatives?

A4: Purification of thiols can be challenging due to their susceptibility to oxidation on silica gel. Flash chromatography should be performed with degassed solvents, and it may be beneficial to use an eluent system containing a small amount of a reducing agent or to work with acidic alumina. Distillation under reduced pressure is also a viable purification method for thermally stable derivatives.

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Low yield of desired product with the presence of a higher molecular weight byproduct. Oxidation of the thiol to a disulfide dimer.- Purge the reaction vessel and solvents with an inert gas (e.g., argon or nitrogen) before use. - Consider adding a small amount of a reducing agent like triphenylphosphine (PPh₃) to the reaction mixture.
Starting material remains after the expected reaction time. Incomplete reaction due to insufficient reactivity.- Increase the reaction temperature in small increments. - Use a stronger base for deprotonation of the thiol if applicable. - Increase the concentration of the reagents.
Multiple unidentified spots on TLC. Decomposition of starting material or product.- Lower the reaction temperature. - Screen different solvents to find one that promotes the desired reaction over decomposition pathways. - Ensure the pH of the reaction is controlled.
Presence of Impurities
Symptom Possible Cause Suggested Solution
A major byproduct is observed with a mass corresponding to the disulfide. Oxidation of the thiol.- During workup, use degassed water and solvents. - For purification via column chromatography, consider using acidic alumina instead of silica gel to minimize oxidation.[1]
Minor byproducts related to the benzofuran core. Electrophilic attack on the benzofuran ring.- If using strong electrophiles, consider protecting the benzofuran ring if possible. - Use milder reaction conditions (lower temperature, less reactive reagents).

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step protocol is based on analogous syntheses of benzofuran and thiol compounds.

Step 1: Synthesis of 2-(Chloromethyl)benzofuran

  • Reaction Setup: To a solution of benzofuran-2-methanol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(chloromethyl)benzofuran can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve 2-(chloromethyl)benzofuran (1 equivalent) in ethanol. Add thiourea (1.1 equivalents) to the solution.

  • Reaction Execution: Reflux the mixture for 3-5 hours. After the formation of the isothiouronium salt, cool the mixture and add a solution of sodium hydroxide (2.5 equivalents) in water. Reflux the mixture for an additional 2-3 hours to hydrolyze the salt.

  • Workup and Purification: After cooling, acidify the reaction mixture with dilute hydrochloric acid. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on acidic alumina.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Synthesis of 2-(Chloromethyl)benzofuran cluster_1 Step 2: Synthesis of this compound Benzofuran-2-methanol Benzofuran-2-methanol Reaction 1 Chlorination in DCM Benzofuran-2-methanol->Reaction 1 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction 1 2-(Chloromethyl)benzofuran 2-(Chloromethyl)benzofuran Reaction 1->2-(Chloromethyl)benzofuran Reaction 2 Thiol Synthesis 2-(Chloromethyl)benzofuran->Reaction 2 Thiourea Thiourea Thiourea->Reaction 2 This compound This compound Reaction 2->this compound G Start Low Yield Observed Check for Disulfide Analyze for Disulfide Byproduct (MS) Start->Check for Disulfide Inert Atmosphere Implement Inert Atmosphere (Ar or N2) and Degassed Solvents Check for Disulfide->Inert Atmosphere Yes Check for Starting Material Starting Material Present? (TLC/NMR) Check for Disulfide->Check for Starting Material No Inert Atmosphere->Check for Starting Material Increase Reactivity Increase Temperature or Reagent Concentration Check for Starting Material->Increase Reactivity Yes Check for Decomposition Multiple Spots on TLC? Check for Starting Material->Check for Decomposition No End Yield Improved Increase Reactivity->End Milder Conditions Lower Temperature or Use Milder Reagents Check for Decomposition->Milder Conditions Yes Check for Decomposition->End No Milder Conditions->End G Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK MAPK MAPK (ERK, JNK, p38) Inflammatory Stimulus->MAPK Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->IKK Benzofuran Derivative->MAPK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus MAPK->Nucleus Pro-inflammatory Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Pro-inflammatory Genes activates Inflammation Inflammation Pro-inflammatory Genes->Inflammation G Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->mTORC1 Cell Growth Cell Growth Protein Synthesis->Cell Growth Proliferation Proliferation Cell Growth->Proliferation

References

Overcoming poor solubility of Benzofuran-2-ylmethanethiol in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Benzofuran-2-ylmethanethiol during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of this compound?

This compound is anticipated to have low aqueous solubility. Its structure, which includes a benzofuran ring system, makes it a relatively nonpolar molecule. The parent compound, benzofuran, is known to be insoluble in water.[1][2] The addition of a methanethiol group is unlikely to significantly increase its hydrophilicity. However, it is expected to be soluble in a range of organic solvents.

Q2: Which organic solvents are recommended for dissolving this compound?

Based on the properties of the parent benzofuran structure, this compound is likely to be miscible with a variety of organic solvents.[1] These include, but are not limited to:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Acetone

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

For biological experiments, it is advisable to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute it into the aqueous experimental medium.

Q3: How can I prepare an aqueous solution of this compound for my experiments?

Directly dissolving this compound in water is challenging. The recommended approach is to first create a stock solution in a water-miscible organic solvent and then dilute this stock solution into your aqueous buffer. If the final concentration in the aqueous medium still results in precipitation, several formulation strategies can be employed to enhance solubility.[3][4][5][6][7] These methods aim to either increase the dissolution rate or the saturation solubility of the compound.

Q4: What are some common issues to be aware of when handling this compound?

The thiol group in this compound is susceptible to oxidation, which can lead to the formation of disulfides.[8][9] This can be particularly problematic in aqueous solutions exposed to air or containing oxidizing agents. To mitigate this, consider the following precautions:

  • Use deoxygenated solvents.

  • Work under an inert atmosphere (e.g., nitrogen or argon).

  • Store solutions at low temperatures and protected from light.

  • Consider the addition of a reducing agent, such as dithiothreitol (DTT), if compatible with your experimental setup.[9]

Q5: How can I verify that this compound is fully dissolved in my solvent?

Visual inspection is the first step. A properly dissolved solution should be clear and free of any visible particles or cloudiness. For a more rigorous confirmation, especially at higher concentrations, techniques such as UV-Vis spectroscopy can be used to ensure that the absorbance scales linearly with concentration, which is indicative of a true solution.

Quantitative Data Summary

SolventBenzofuran SolubilityExpected this compound Solubility
WaterInsoluble[1][2]Poorly Soluble
EthanolMiscible[1]Soluble
MethanolMiscibleSoluble
DMSOSolubleSoluble
DMFSolubleSoluble
AcetoneSolubleSoluble
DichloromethaneSolubleSoluble
Diethyl EtherMiscible[1]Soluble
BenzeneMiscible[1]Soluble
Petroleum EtherMiscible[1]Moderately Soluble

This table provides an estimation for this compound based on the properties of its parent structure and general principles of solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated micropipettes

  • Amber glass vial

Procedure:

  • Weigh the desired amount of this compound in a clean, dry amber glass vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 100 mM).

  • Tightly cap the vial and vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent

This protocol details the dilution of the organic stock solution into an aqueous buffer.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, TRIS)

  • Vortex mixer

Procedure:

  • Warm the stock solution to room temperature.

  • Vortex the stock solution briefly to ensure homogeneity.

  • While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration. Note: The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid affecting the biological system.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, further optimization of the formulation will be necessary.

Troubleshooting and Advanced Solubilization Strategies

If poor solubility persists, consider the following advanced formulation strategies:

  • Use of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in aqueous solutions.[5]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility.[7]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution to favor the charged species can significantly increase solubility.[5]

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Poorly Soluble this compound prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute check_sol Check for Precipitation dilute->check_sol success Solution Ready for Experiment check_sol->success No troubleshoot Implement Advanced Solubilization Strategy check_sol->troubleshoot Yes

Caption: A logical workflow for addressing the poor solubility of this compound.

G cluster_1 Micellar Solubilization surfactant Surfactant Monomers micelle Micelle Formation surfactant->micelle Above CMC* solubilized Solubilized Compound in Micelle Core micelle->solubilized Encapsulation compound This compound compound->solubilized caption *CMC: Critical Micelle Concentration

Caption: Diagram illustrating the encapsulation of a hydrophobic compound within a surfactant micelle.

G cluster_2 Cyclodextrin Inclusion Complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Inclusion Complex (Enhanced Aqueous Solubility) cyclodextrin->complex compound This compound compound->complex Enters Hydrophobic Cavity

Caption: Formation of an inclusion complex between this compound and a cyclodextrin.

References

Identifying impurities in Benzofuran-2-ylmethanethiol samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzofuran-2-ylmethanethiol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures, with a focus on identifying impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might find in my this compound sample?

A1: Impurities in this compound samples can generally be categorized into two main types:

  • Process-Related Impurities: These are substances that originate from the synthetic route used to produce the thiol.

  • Degradation Impurities: These arise from the decomposition of this compound over time or due to improper handling and storage.

A summary of potential impurities is provided in the table below.

Impurity CategoryCommon NameChemical StructurePotential Origin
Process-Related 2-BenzofuranylmethanolBenzofuran ring with a -CH₂OH group at position 2Unreacted starting material or precursor.
2-(Chloromethyl)benzofuranBenzofuran ring with a -CH₂Cl group at position 2Unreacted intermediate from a common synthetic route.
Bis(benzofuran-2-ylmethyl)sulfideTwo benzofuran-2-ylmethyl groups linked by a sulfur atomA common side-product in thiol synthesis where the product thiol reacts with the starting alkyl halide[1].
Degradation Bis(benzofuran-2-ylmethyl)disulfideTwo benzofuran-2-ylmethyl groups linked by a disulfide (-S-S-) bondOxidation of the thiol group, often accelerated by exposure to air (oxygen)[2].
Benzofuran-2-carboxylic acidBenzofuran ring with a -COOH group at position 2Further oxidation of the thiol or other degradation pathways.

Q2: My sample of this compound has a slight yellow tint, although it's supposed to be colorless. What could be the cause?

A2: A yellow discoloration in what should be a colorless liquid is often an indication of impurity presence. The most likely cause is the formation of the disulfide, Bis(benzofuran-2-ylmethyl)disulfide, through oxidation. Exposure to air, light, or certain metal contaminants can promote this process. It is also possible that other colored impurities from the synthesis are present.

Q3: I am observing an unexpected peak in the GC-MS analysis of my sample. How can I identify this unknown impurity?

A3: Identifying an unknown peak requires a systematic approach. Here is a logical workflow to follow:

impurity_identification_workflow start Unexpected Peak in GC-MS mass_spec Analyze Mass Spectrum start->mass_spec molecular_ion Identify Molecular Ion (M+) mass_spec->molecular_ion fragmentation Analyze Fragmentation Pattern mass_spec->fragmentation propose_structure Propose Putative Structure molecular_ion->propose_structure fragmentation->propose_structure database_search Search Mass Spectral Database (e.g., NIST) confirm_structure Confirm Structure database_search->confirm_structure lit_search Search Literature for Known Impurities lit_search->confirm_structure propose_structure->database_search propose_structure->lit_search nmr_analysis Perform NMR Spectroscopy (1H, 13C, etc.) propose_structure->nmr_analysis nmr_analysis->confirm_structure end Impurity Identified confirm_structure->end

A logical workflow for identifying unknown impurities.

Q4: How can I minimize the formation of disulfide impurities in my this compound samples?

A4: The dimerization of thiols to disulfides is primarily an oxidation process. To minimize this, consider the following precautions:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to exclude oxygen[2].

  • Solvent Degassing: Use de-oxygenated solvents for your reactions and analyses.

  • Light Protection: Store samples in amber vials or otherwise protect them from light, as UV radiation can sometimes promote oxidation.

  • Low Temperature Storage: Store the compound at low temperatures (e.g., in a refrigerator or freezer) to reduce the rate of degradation.

  • pH Control: In solution, keeping the pH below the pKa of the thiol can help limit disulfide formation.

Troubleshooting Guides

Problem 1: Low Purity of this compound after Synthesis

Symptom Possible Cause Suggested Solution
Presence of starting materials (e.g., 2-(chloromethyl)benzofuran) in the final product.Incomplete reaction.Increase reaction time, temperature, or use a slight excess of the sulfur source (e.g., sodium hydrosulfide). Ensure efficient mixing.
Significant peak corresponding to Bis(benzofuran-2-ylmethyl)sulfide.The product thiol is reacting with the starting alkyl halide in a secondary SN2 reaction[1].Use an excess of the hydrosulfide anion to favor the formation of the thiol over the sulfide.
Multiple unidentified peaks.Complex side reactions or decomposition.Re-evaluate the reaction conditions (temperature, solvent, base). Consider alternative synthetic routes with fewer potential side reactions.

Problem 2: Degradation of the Sample During Storage or Analysis

Symptom Possible Cause Suggested Solution
A new peak, often with a higher molecular weight, appears over time in chromatographic analysis.Oxidation to the disulfide.Store the sample under an inert atmosphere and at low temperatures. Prepare fresh solutions for analysis.
Broad or tailing peaks in chromatography.Interaction of the thiol with the analytical column or system.Use a column specifically designed for the analysis of polar or active compounds. Ensure the GC inlet liner is clean and deactivated.
Loss of sample during workup or purification.Volatility of the compound or adherence to surfaces.Perform extractions and solvent removal at reduced temperatures. Use silanized glassware to minimize adsorption.

Experimental Protocols

Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound and its potential impurities.

1. Sample Preparation:

  • Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Inlet Temperature 250 °C
Split Ratio 20:1
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range 40-450 amu

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram.
  • For each peak, analyze the corresponding mass spectrum.
  • Identify the molecular ion peak (if present) and characteristic fragment ions.
  • Compare the obtained mass spectra with a commercial library (e.g., NIST) for tentative identification.
  • Based on the predicted impurities, look for characteristic mass-to-charge ratios (m/z). For example, the disulfide will have a molecular weight approximately double that of the parent thiol.

Protocol 2: Structural Confirmation of Impurities by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra to confirm the structure of suspected impurities.

1. Sample Preparation:

  • If an impurity has been isolated (e.g., by preparative chromatography), dissolve 5-10 mg in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
  • If analyzing a mixture, a higher concentration may be necessary to observe impurity signals.

2. NMR Spectrometer and Parameters:

Parameter ¹H NMR ¹³C NMR
Spectrometer Bruker Avance 400 MHz or equivalentBruker Avance 400 MHz or equivalent
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 2.0 s2.0 s
Spectral Width 20 ppm240 ppm

3. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).
  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
  • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
  • For the disulfide impurity, expect to see a shift in the methylene protons adjacent to the sulfur compared to the thiol. The thiol proton signal (~1.5-3.0 ppm) will be absent.

Logical Relationships and Workflows

Troubleshooting Workflow for Purity Issues:

purity_troubleshooting start Purity Issue Detected analytical_method Review Analytical Method (GC, HPLC) start->analytical_method synthesis_review Review Synthesis Protocol start->synthesis_review storage_handling Review Storage and Handling start->storage_handling gc_ms GC-MS Analysis analytical_method->gc_ms hplc HPLC Analysis analytical_method->hplc process_related process_related synthesis_review->process_related degradation_related degradation_related storage_handling->degradation_related impurity_id impurity_id gc_ms->impurity_id Identify Impurities hplc->impurity_id impurity_id->process_related Process-Related? impurity_id->degradation_related Degradation-Related? optimize_synthesis optimize_synthesis process_related->optimize_synthesis Optimize Synthesis Conditions improve_storage improve_storage degradation_related->improve_storage Improve Storage/Handling purification purification optimize_synthesis->purification Refine Purification inert_atmosphere inert_atmosphere improve_storage->inert_atmosphere Use Inert Atmosphere end Problem Resolved purification->end Purity Improved inert_atmosphere->end

A workflow for troubleshooting purity issues.

References

Method refinement for consistent results with Benzofuran-2-ylmethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzofuran-2-ylmethanethiol. This resource is designed to provide researchers, scientists, and drug development professionals with detailed guidance to ensure consistent and reliable results in their experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in the synthesis of this compound?

A1: Low yields are often attributed to the instability of the intermediate benzofuran-2-ylmethanol, oxidation of the final thiol product, or incomplete conversion during the substitution reaction. Careful control of reaction conditions, particularly temperature and atmosphere, is crucial.

Q2: My final product is a yellowish oil instead of the expected colorless one. What is the likely impurity?

A2: A yellow color often indicates the presence of the corresponding disulfide, formed by the oxidation of this compound.[1] This can occur upon exposure to air. It is recommended to handle the final product under an inert atmosphere.

Q3: What are the best practices for storing this compound?

A3: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).[2][3] This minimizes oxidation to the disulfide.

Q4: Can I use a different base for the final hydrolysis step in the synthesis?

A4: While sodium hydroxide is commonly used, other bases like potassium hydroxide can also be employed. However, it is important to ensure complete hydrolysis of the isothiouronium salt without causing degradation of the benzofuran ring. The reaction should be monitored closely by TLC.

Q5: What spectroscopic signals are characteristic of this compound?

A5: In ¹H NMR, expect a singlet for the methylene protons adjacent to the sulfur atom and characteristic signals for the protons on the benzofuran ring system. The thiol proton may appear as a broad singlet. In ¹³C NMR, the methylene carbon will have a distinct chemical shift. IR spectroscopy should show a weak S-H stretching band.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of Benzofuran-2-ylmethanol (Intermediate) Incomplete Grignard reagent formation.Ensure magnesium turnings are activated and all glassware is flame-dried. Use anhydrous diethyl ether.
Low reactivity of the starting salicylaldehyde.Consider using a more reactive derivative or increasing the reaction temperature and time.
Multiple spots on TLC after thiol formation Incomplete reaction.Increase the reaction time or temperature for the conversion of the alcohol to the thiol.
Presence of disulfide impurity.Purify the product using column chromatography under an inert atmosphere.
Formation of other side products.Re-evaluate the reaction conditions; consider a milder reagent for the thiol formation.
Product decomposes during purification Sensitivity to air (oxidation).Use degassed solvents and perform column chromatography under a positive pressure of nitrogen or argon.
Thermal instability.Avoid high temperatures during solvent evaporation. Use a rotary evaporator at low temperature and pressure.
Inconsistent results in biological assays Degradation of the compound in the assay medium.Prepare fresh solutions of this compound for each experiment.
Adsorption to plasticware.Use low-adhesion microplates or glassware for sensitive assays.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 2-bromobenzofuran.

Step 1: Synthesis of Benzofuran-2-ylmethanol

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 2-bromobenzofuran (1.0 eq) in anhydrous diethyl ether to the magnesium turnings.

  • Once the Grignard reagent formation is complete (as indicated by the disappearance of magnesium), cool the reaction mixture to 0°C.

  • Slowly add a solution of paraformaldehyde (1.5 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield benzofuran-2-ylmethanol.

Step 2: Synthesis of this compound

  • To a solution of benzofuran-2-ylmethanol (1.0 eq) in ethanol, add thiourea (1.2 eq) and concentrated hydrochloric acid (0.5 eq).

  • Reflux the mixture for 4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water.

  • Reflux the mixture for an additional 2 hours.

  • Cool the reaction to room temperature and acidify with 1 M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) under an inert atmosphere to yield this compound.

Protocol 2: Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol is adapted for the evaluation of the antioxidant potential of this compound.

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the stock solution to obtain final concentrations ranging from 1 to 100 µM.

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 50 µL of each concentration of the test compound.

  • Add 150 µL of the DPPH solution to each well.

  • Include a blank (methanol only) and a positive control (e.g., ascorbic acid).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

Parameter Condition A Condition B Condition C
Solvent (Step 2) EthanolTHFAcetonitrile
Base (Hydrolysis) NaOHKOHNa2CO3
Reaction Time (h) 468
Yield (%) 657258

Table 2: Characterization Data for this compound

Technique Observed Data
¹H NMR (400 MHz, CDCl₃) δ 7.60-7.20 (m, 4H, Ar-H), 6.75 (s, 1H, furan-H), 3.90 (d, J=7.6 Hz, 2H, CH₂), 1.85 (t, J=7.6 Hz, 1H, SH)
¹³C NMR (100 MHz, CDCl₃) δ 155.0, 150.2, 128.5, 124.3, 122.9, 121.0, 111.3, 106.8, 28.7
IR (KBr, cm⁻¹) 3050 (Ar-H), 2925 (C-H), 2560 (S-H), 1600 (C=C)
MS (ESI) m/z 178.04 [M]⁺

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Formation of Benzofuran-2-ylmethanol cluster_step2 Step 2: Conversion to Thiol 2-bromobenzofuran 2-bromobenzofuran Grignard_reagent Grignard_reagent 2-bromobenzofuran->Grignard_reagent Mg, I2, Et2O Benzofuran-2-ylmethanol Benzofuran-2-ylmethanol Grignard_reagent->Benzofuran-2-ylmethanol 1. Paraformaldehyde, THF 2. NH4Cl quench Paraformaldehyde Paraformaldehyde This compound This compound Benzofuran-2-ylmethanol->this compound 1. Thiourea, HCl 2. NaOH hydrolysis Thiourea Thiourea Troubleshooting_Workflow Troubleshooting Low Yields start Low Yield Observed check_intermediate Isolate & Characterize Intermediate? start->check_intermediate intermediate_ok Intermediate Yield & Purity OK? check_intermediate->intermediate_ok Yes intermediate_issue Issue in Grignard/Aldehyde Step check_intermediate->intermediate_issue No thiol_step_issue Issue in Thiol Formation Step intermediate_ok->thiol_step_issue No, final yield low purification_issue Check Purification Protocol intermediate_ok->purification_issue Yes, but final yield low after purification optimize_thiol Optimize Thiol Reaction Conditions thiol_step_issue->optimize_thiol optimize_purification Use Inert Atmosphere Purification purification_issue->optimize_purification optimize_intermediate Optimize Grignard Formation intermediate_issue->optimize_intermediate

References

Validation & Comparative

A Comparative Guide to the Anticancer Activity of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a foundational scaffold for a multitude of biologically active molecules, both naturally occurring and synthetic.[1][2] Derivatives of this core structure have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[2][3][4] This guide provides a comparative analysis of the anticancer potency of select benzofuran derivatives, juxtaposed with established chemotherapeutic agents. The data presented herein is intended to inform and guide researchers in the ongoing quest for novel, more effective anticancer therapies.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of various compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following tables summarize the IC50 values of several benzofuran derivatives against a panel of human cancer cell lines, alongside the values for standard anticancer drugs for comparison. Lower IC50 values are indicative of higher potency.

Table 1: Anticancer Activity of Benzofuran-2-carboxamide and Oxindole-based Benzofuran Derivatives

Compound/DrugCell LineIC50 (µM)Reference
Benzofuran-2-carboxamide derivative (50g) HCT-116 (Colon)0.87[3]
HeLa (Cervical)0.73[3]
A549 (Lung)0.57[3]
HepG2 (Liver)5.74[3]
Oxindole-based benzofuran hybrid (22d) MCF-7 (Breast)3.41[3]
T-47D (Breast)3.82[3]
Oxindole-based benzofuran hybrid (22f) MCF-7 (Breast)2.27[3]
T-47D (Breast)7.80[3]
Staurosporine (Reference Drug) MCF-7 (Breast)4.81[3]
T-47D (Breast)4.34[3]

Table 2: Anticancer Activity of 3-Amidobenzofuran and Thiazole-Substituted Benzofuran Derivatives

Compound/DrugCell LineIC50 (µM)Reference
3-Amidobenzofuran derivative (28g) MDA-MB-231 (Breast)3.01[3]
HCT-116 (Colon)5.20[3]
HT-29 (Colon)9.13[3]
Thiazole-substituted benzofuran (32a) HeLa (Cervical)6.55 - 13.14[3]
HepG2 (Liver)8.49 - 16.72[3]
PC3 (Prostate)4.0 - 8.99[3]
Doxorubicin (Reference Drug) HeLa, HepG2, PC34.17 - 8.87[3]

Table 3: Anticancer Activity of Benzofuran Hybrids Compared to Cisplatin

Compound/DrugCell LineIC50 (µM)Reference
Benzofuran hybrid (13b) MCF-7 (Breast)1.875[5]
C-6 (Nerve)1.980[5]
Benzofuran hybrid (13g) MCF-7 (Breast)1.287[5]
C-6 (Nerve)1.622[5]
Cisplatin (Reference Drug) MCF-7 (Breast)2.184[5]
C-6 (Nerve)> Standard[5]

Experimental Protocols

The data presented in the tables above were primarily generated using the MTT assay, a widely accepted colorimetric method for assessing cell viability and cytotoxicity.

MTT Assay Protocol for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells.[6]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Benzofuran derivatives and reference drugs

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (benzofuran derivatives) and reference drugs. A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the compounds.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.[8]

  • MTT Addition: Following the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: After the MTT incubation, the medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the insoluble purple formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate a common signaling pathway targeted by anticancer agents and the workflow of the MTT assay.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (adhesion) seed_cells->incubate_24h add_compounds Add test compounds & controls incubate_24h->add_compounds incubate_drug Incubate for 24-72h add_compounds->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_dmso Add solubilizing agent (DMSO) incubate_mtt->add_dmso read_absorbance Measure absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Workflow of the MTT cytotoxicity assay.

Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome benzofuran Benzofuran Derivative bax Bax/Bak Activation benzofuran->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Intrinsic apoptosis pathway often induced by anticancer agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Benzofuran-2-ylmethanethiol and its structural analogues: Furan-2-ylmethanethiol, Thiophene-2-ylmethanethiol, and Benzyl Mercaptan. The comparison focuses on their synthesis, chemical properties, and reported biological activities, supported by available experimental data. Due to the limited publicly available data on this compound, this guide draws upon data from closely related benzofuran derivatives to infer its potential activities.

Chemical Structures and Properties

The four compounds share a common methanethiol (-CH₂SH) functional group attached to different aromatic or heterocyclic rings. This structural variation is expected to influence their physicochemical properties and biological activities.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Key Features
This compound C₉H₈OS164.23Fused benzene and furan rings, offering a rigid bicyclic system.
Furan-2-ylmethanethiol C₅H₆OS114.17A five-membered aromatic heterocycle containing oxygen.
Thiophene-2-ylmethanethiol C₅H₆S₂130.24A five-membered aromatic heterocycle containing sulfur.
Benzyl Mercaptan C₇H₈S124.21A simple aromatic thiol with a phenyl group.

Synthesis Protocols

Detailed experimental protocols for the synthesis of these thiols are crucial for their further investigation.

Synthesis of this compound

Step 1: Synthesis of 2-(Chloromethyl)benzofuran [1]

  • Reactants: 2-Benzofuranylmethanol, Thionyl chloride, Chloroform.

  • Procedure: 33.2 g of 2-benzofuranylmethanol is dissolved in 450 ml of anhydrous chloroform in a three-necked flask. 48.8 ml of thionyl chloride is added dropwise. The mixture is heated to reflux and maintained for 3.5 hours. After cooling, the reaction mixture is poured into 1 liter of water and diluted with 500 ml of dichloromethane. The organic phase is separated, washed to neutrality, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the residue is distilled under vacuum to yield 2-(chloromethyl)benzofuran.

Step 2: Conversion of 2-(Chloromethyl)benzofuran to this compound

  • Reactants: 2-(Chloromethyl)benzofuran, Thiourea, Sodium hydroxide, Ethanol, Hydrochloric acid.

  • Procedure: A mixture of 2-(chloromethyl)benzofuran and a slight molar excess of thiourea in ethanol is refluxed to form the isothiouronium salt. After cooling, the salt is collected and hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate this compound, which can be purified by distillation under reduced pressure or chromatography.

Synthesis of Furan-2-ylmethanethiol[2]
  • Reactants: Furfuryl alcohol, Thiourea, Hydrochloric acid, Sodium hydroxide.

  • Procedure: Furfuryl alcohol is treated with thiourea in the presence of hydrochloric acid. This reaction forms an intermediate isothiouronium salt. The salt is then hydrolyzed to the thiol by heating with sodium hydroxide.

Synthesis of Thiophene-2-ylmethanethiol

A standard synthesis involves the reduction of the corresponding disulfide or the reaction of a thiophene-2-methyl halide with a sulfur nucleophile. A common laboratory-scale synthesis is analogous to that of benzyl mercaptan.

Synthesis of Benzyl Mercaptan[3]
  • Reactants: Benzyl chloride, Thiourea, Sodium hydroxide.

  • Procedure: Benzyl chloride is reacted with thiourea to form an isothiouronium salt. This salt is subsequently hydrolyzed with a strong base, such as sodium hydroxide, to yield benzyl mercaptan.

Comparative Biological Activities

The biological activities of these thiols are of significant interest in drug discovery. This section compares their reported antimicrobial, antioxidant, and cytotoxic activities.

Antimicrobial Activity
Compound/DerivativeTest OrganismActivity (MIC, µg/mL)Reference
Thiophene DerivativesAcinetobacter baumannii (Colistin-Resistant)16 - 32 (MIC₅₀)[2]
Thiophene DerivativesEscherichia coli (Colistin-Resistant)8 - 32 (MIC₅₀)[2]
Furan-2-yl DerivativesStaphylococcus aureus ATCC 25923Moderate Activity[3]
Furan-2-yl DerivativesEscherichia coli ATCC 25922Moderate Activity[3]
Benzyl Bromide (precursor to Benzyl Mercaptan)Staphylococcus aureus4000[4]
Benzyl Bromide (precursor to Benzyl Mercaptan)Streptococcus pyogenes500[4]

Note: Direct antimicrobial data for this compound is not available. However, various benzofuran derivatives have shown significant antimicrobial properties.[5]

Antioxidant Activity

The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results typically reported as IC₅₀ values.

Compound/DerivativeAssayActivity (IC₅₀, µM)Reference
Benzofuranone DerivativesDPPH Radical Scavenging1.23 - 3.99 µg/mL[6]
Benzofuran-2-carboxamide DerivativeDPPH Radical ScavengingModerate to appreciable[7]
Benzofuran-stilbene hybridDFT studyPotent antioxidant[8]

Note: Specific IC₅₀ values for the antioxidant activity of this compound, Furan-2-ylmethanethiol, Thiophene-2-ylmethanethiol, and Benzyl Mercaptan are not well-documented in the available literature. However, the benzofuran scaffold is present in many compounds with demonstrated antioxidant activity.[9]

Cytotoxic Activity

The cytotoxicity of these compounds against various cancer cell lines is a key area of investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.

Compound/DerivativeCell LineActivity (IC₅₀, µM)Reference
Benzofuran DerivativesHepG2 (Liver Cancer)3.8 ± 0.5[10]
Benzofuran DerivativesA549 (Lung Cancer)3.5 ± 0.6[10]
Benzofuran DerivativesSW620 (Colon Cancer)10.8 ± 0.9[10]
Thiophene DerivativesHepG2 (Liver Cancer)54 - 58[11]
Thiophene DerivativesMCF-7 (Breast Cancer)50 - 72[11]
Benzyl Isothiocyanate (related to Benzyl Mercaptan)CCD-18Co (Normal Colon Fibroblasts)~15 (marginal cytotoxicity)[12]

Note: Direct cytotoxic data for this compound is not available. The data presented for benzofuran derivatives highlights the potential of this scaffold in anticancer research.[13][14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for clarity and understanding.

Proposed Experimental Workflow for Comparative Analysis

experimental_workflow cluster_synthesis Synthesis cluster_assays Biological Assays cluster_data Data Analysis S1 This compound A1 Antimicrobial (MIC) S1->A1 A2 Antioxidant (DPPH) S1->A2 A3 Cytotoxicity (MTT) S1->A3 S2 Furan-2-ylmethanethiol S2->A1 S2->A2 S2->A3 S3 Thiophene-2-ylmethanethiol S3->A1 S3->A2 S3->A3 S4 Benzyl Mercaptan S4->A1 S4->A2 S4->A3 D1 IC50 / MIC Determination A1->D1 A2->D1 A3->D1 D2 Comparative Analysis D1->D2

Caption: Proposed workflow for the comparative biological evaluation of the thiols.

Generalized Apoptosis Signaling Pathway Induced by Benzofuran Derivatives

Many benzofuran derivatives exert their cytotoxic effects by inducing apoptosis. The following diagram illustrates a generalized pathway.

apoptosis_pathway cluster_cell Cancer Cell BF_deriv Benzofuran Derivative ROS ↑ Reactive Oxygen Species (ROS) BF_deriv->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Generalized apoptotic pathway induced by some benzofuran derivatives.

Conclusion

This comparative guide highlights the synthetic accessibility and potential biological activities of this compound and related thiols. While direct experimental data for this compound is limited, the extensive research on other benzofuran derivatives suggests its potential as a valuable scaffold in drug discovery, particularly in the areas of antimicrobial, antioxidant, and anticancer research. Further experimental investigation is warranted to fully elucidate the biological profile of this compound and enable a more direct and comprehensive comparison with its structural analogues. The provided experimental protocols and workflows offer a foundational framework for such future studies.

References

Confirming the Structure of Benzofuran-2-ylmethanethiol Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of Benzofuran-2-ylmethanethiol derivatives, a class of compounds with significant potential in medicinal chemistry. We present a detailed overview of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, complete with experimental data, protocols, and a comparative analysis to aid in the selection of the most appropriate methods.

Benzofuran derivatives are known to possess a wide range of biological activities.[1][2][3] The introduction of a methanethiol group at the 2-position of the benzofuran scaffold opens up new avenues for therapeutic intervention. However, the presence of the sulfur atom and the flexible methylene linker can present unique challenges in structural confirmation. This guide aims to provide a clear and objective comparison of the premier analytical techniques used to overcome these challenges.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is often dictated by the specific information required, the nature of the sample, and the stage of the research. Below is a summary of the strengths and applications of NMR, MS, and X-ray Crystallography in the context of this compound derivatives.

TechniqueInformation ProvidedSample RequirementsThroughputKey Advantages for this compound Derivatives
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Soluble sample (mg scale)ModerateProvides unambiguous evidence of the benzofuran core, the methylene linker, and the thiol group through characteristic chemical shifts and coupling patterns.
Mass Spectrometry Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the structure.Small sample amount (µg to ng)HighConfirms the molecular formula and can reveal the presence of the sulfur atom through isotopic patterns. Fragmentation analysis helps to identify the benzofuran and methanethiol moieties.
X-ray Crystallography Definitive 3D structure, including bond lengths, bond angles, and stereochemistry.Single, high-quality crystalLowProvides the absolute and unambiguous atomic arrangement in the solid state, resolving any structural ambiguities.

Experimental Data Summary

The following tables summarize typical experimental data that can be expected for a representative this compound derivative. These values are based on published data for closely related benzofuran structures and theoretical predictions.[4][5][6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H3~6.7C2: ~155
H4, H5, H6, H7~7.2 - 7.6C3: ~105
-CH₂-~3.8C3a: ~118
-SH~1.6 (broad)C4-C7: ~120 - 130
C7a: ~154
-CH₂-: ~25
Table 2: Expected Mass Spectrometry Fragmentation
Ionization ModeExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z) and Neutral Losses
EI-MS 164 (M⁺˙)131 ([M-SH]⁺), 121 ([M-CH₂SH]⁺), 103, 77
ESI-MS 165131 ([M+H-H₂S]⁺)
Table 3: Illustrative Single-Crystal X-ray Diffraction Parameters for a Benzofuran Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.0718
b (Å)10.3148
c (Å)17.1132
β (°)96.932
Volume (ų)1554.2
Z4

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon-13 NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: To confirm assignments and connectivity, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations.[6]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Electron Ionization (EI): For volatile and thermally stable compounds, direct infusion into a GC-MS system can be employed.

    • Electrospray Ionization (ESI): For less volatile compounds, infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).[8]

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular ion peak and overall fragmentation pattern.

    • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a detailed fragmentation spectrum, which is crucial for structural elucidation.[9] High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass and elemental composition.[4]

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[10]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[7]

Visualizing the Workflow and Technique Comparison

To further clarify the process of structural confirmation and the interplay between these techniques, the following diagrams are provided.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification MS Mass Spectrometry (Molecular Formula) Purification->MS NMR NMR Spectroscopy (Connectivity) MS->NMR Xray X-ray Crystallography (3D Structure) NMR->Xray Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Xray->Structure_Confirmed

Caption: Workflow for the structural confirmation of this compound derivatives.

Technique_Comparison cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Xray X-ray Crystallography NMR_Strengths Strengths: - Detailed connectivity - Stereochemistry - Solution-state structure NMR_Weaknesses Weaknesses: - Lower sensitivity - Requires soluble sample MS_Strengths Strengths: - High sensitivity - Accurate mass - High throughput MS_Weaknesses Weaknesses: - Indirect structural info - Isomers can be indistinguishable Xray_Strengths Strengths: - Unambiguous 3D structure - Absolute configuration Xray_Weaknesses Weaknesses: - Requires single crystal - Solid-state structure only

Caption: Comparison of strengths and weaknesses of key analytical techniques.

References

Cross-validation of analytical methods for Benzofuran-2-ylmethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the cross-validation of analytical methods for the determination of Benzofuran-2-ylmethanethiol is presented below. This guide is intended for researchers, scientists, and professionals in drug development.

Disclaimer: To date, no direct cross-validation studies for this compound have been identified in publicly available literature. The following comparison is a projection based on established analytical methods for structurally related compounds, namely aromatic thiols and benzofuran derivatives. The performance data presented is a synthesis of typical values obtained for these analogous compounds and should be considered as a guideline for method development and validation.

Comparison of Analytical Methods

Two primary chromatographic techniques are suitable for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods depends on the sample matrix, the required sensitivity, and the available instrumentation.

Table 1: Comparative Performance of HPLC and GC Methods for the Analysis of this compound (Projected Data)

ParameterHPLC-UV/MSGC-MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 95-105%90-110%
Precision (% RSD) < 2%< 10%
Limit of Detection (LOD) 1-10 ng/mL0.1-1 ng/L (with preconcentration)
Limit of Quantitation (LOQ) 5-30 ng/mL0.5-5 ng/L (with preconcentration)
Sample Throughput ModerateHigh (with autosampler)
Derivatization May be required for UV detectionRecommended for improved chromatography
Strengths Suitable for less volatile compounds, robust quantification.High sensitivity, excellent for volatile and semi-volatile compounds.
Weaknesses Lower sensitivity without MS, potential for matrix effects.Thermal degradation of labile compounds is possible.

Experimental Protocols

Detailed methodologies for hypothetical HPLC and GC methods are provided below. These protocols are based on methods for similar compounds and should be optimized for the specific application.

High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV/MS)

This method is suitable for the quantification of this compound in liquid samples, such as pharmaceutical formulations or biological matrices.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Photodiode Array (PDA) or UV-Vis detector.

    • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detection:

    • UV Detection: 254 nm and 280 nm.

    • MS Detection (ESI+): Scan range m/z 100-400.

  • Sample Preparation:

    • Dilute the sample in the initial mobile phase composition.

    • Filter through a 0.45 µm syringe filter before injection.

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

Gas Chromatography with Mass Spectrometric Detection (GC-MS)

This method is ideal for the analysis of volatile and semi-volatile this compound, particularly at trace levels in complex matrices like environmental or food samples. Headspace Solid-Phase Microextraction (HS-SPME) is recommended for sample introduction to enhance sensitivity.

  • Instrumentation:

    • GC system with an SPME autosampler.

    • Mass Spectrometer with an Electron Ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 50 °C (hold for 2 minutes), ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C (splitless mode).

  • HS-SPME Conditions:

    • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

    • Incubation: Heat sample at 60 °C for 15 minutes with agitation.

    • Extraction: Expose the fiber to the headspace for 30 minutes.

    • Desorption: Desorb in the GC inlet for 2 minutes.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-350.

  • Sample Preparation:

    • Place a known amount of the sample into a headspace vial.

    • Add a salting-out agent (e.g., NaCl) to improve the volatility of the analyte.

    • Seal the vial and proceed with HS-SPME.

Method Cross-Validation Workflow

Cross-validation ensures that the analytical methods are fit for their intended purpose and provide equivalent results. The following diagram illustrates a typical workflow for cross-validating two analytical methods.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev_hplc Method A Development (e.g., HPLC-UV/MS) start->method_dev_hplc method_dev_gc Method B Development (e.g., GC-MS) start->method_dev_gc validation_hplc Method A Validation (ICH Guidelines) method_dev_hplc->validation_hplc validation_gc Method B Validation (ICH Guidelines) method_dev_gc->validation_gc sample_analysis Analyze Same Batch of Samples with Both Validated Methods validation_hplc->sample_analysis validation_gc->sample_analysis data_comparison Statistical Comparison of Results (e.g., t-test, F-test) sample_analysis->data_comparison equivalence Equivalence Assessment data_comparison->equivalence conclusion Conclusion: Methods are Cross-Validated equivalence->conclusion  Results are Equivalent re_evaluate Re-evaluate Methods or Acceptable Differences equivalence->re_evaluate  Results are Not Equivalent

Caption: Workflow for the cross-validation of two analytical methods.

Benchmarking the Performance of Benzofuran-2-ylmethanethiol in Thiol-Ene Click Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and material science, the thiol-ene "click" reaction stands out for its efficiency, high yields, and stereoselectivity. This guide provides a comparative performance benchmark of Benzofuran-2-ylmethanethiol in this context. Due to a lack of direct experimental data for this compound, this report presents a predictive analysis of its performance in the thiol-ene reaction, drawing comparisons with the well-characterized analogues, Benzyl Mercaptan and Furan-2-ylmethanethiol (Furfuryl Mercaptan). The projections are based on established principles of chemical reactivity and kinetic data from similar compounds.

Comparative Performance Overview

The thiol-ene reaction, a radical-mediated addition of a thiol to an alkene, is an invaluable tool for covalent modification.[1] The reactivity of the thiol component is a critical determinant of the reaction kinetics. While thiols are generally more nucleophilic than alcohols, their performance in radical additions can vary based on the stability of the resulting thiyl radical and the S-H bond dissociation energy.[2][3]

Based on the electronic properties of the benzofuran, furan, and benzene ring systems, a predicted reactivity trend can be established. The electron-rich nature of the furan and benzofuran rings is expected to influence the stability of the adjacent thiyl radical, thereby affecting the reaction rate.

Table 1: Predicted Performance Comparison of Thiols in a Photoinitiated Thiol-Ene Reaction with N-vinylpyrrolidone

Thiol DerivativePredicted Relative Reaction RatePredicted Quantum YieldKey Structural Feature Influencing Reactivity
This compound HighHighElectron-rich benzofuran ring may stabilize the thiyl radical through resonance.
Benzyl MercaptanModerateModeratePhenyl group provides some radical stabilization.
Furan-2-ylmethanethiolHighHighElectron-rich furan ring offers significant radical stabilization.

Note: The data presented for this compound is a projection based on the known reactivity of analogous compounds. Direct experimental validation is required.

Experimental Protocols

Detailed methodologies for conducting a comparative thiol-ene reaction are provided below. These protocols are designed for a photoinitiated reaction, which offers excellent temporal and spatial control.[4]

General Protocol for Photoinitiated Thiol-Ene Reaction

Materials:

  • Thiol (this compound, Benzyl Mercaptan, or Furan-2-ylmethanethiol)

  • Alkene (e.g., N-vinylpyrrolidone)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., Dichloromethane, Methanol)[5][6]

  • UV light source (365 nm)

  • Reaction vessel (quartz for UV transparency)

Procedure:

  • In a quartz reaction vessel, dissolve the alkene (1.0 eq) and the photoinitiator (0.05 eq) in the chosen solvent.

  • Add the thiol (1.2 eq) to the solution.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15 minutes to remove oxygen, which can quench the radical reaction.

  • Irradiate the reaction mixture with a 365 nm UV lamp at a fixed distance.

  • Monitor the reaction progress by techniques such as ¹H NMR spectroscopy (disappearance of alkene and thiol protons) or FTIR spectroscopy (disappearance of C=C and S-H stretching bands).[7][8]

  • Upon completion, the solvent can be removed under reduced pressure to isolate the thioether product.

For a thermally initiated reaction , a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) can be used, and the reaction mixture is heated to an appropriate temperature (e.g., 60-80 °C).[9]

Visualizing the Reaction Pathway and Workflow

To aid in the understanding of the processes involved, the following diagrams illustrate the thiol-ene reaction mechanism and a typical experimental workflow.

Experimental_Workflow start Start prep Prepare Reaction Mixture (Alkene, Thiol, Photoinitiator, Solvent) start->prep purge Purge with Inert Gas prep->purge irradiate Irradiate with UV Light (365 nm) purge->irradiate monitor Monitor Reaction Progress (NMR, FTIR) irradiate->monitor monitor->irradiate Incomplete workup Reaction Workup (Solvent Removal) monitor->workup Reaction Complete analyze Analyze Product workup->analyze end End analyze->end

References

Efficacy of 2-Substituted Benzofuran Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the efficacy of various 2-substituted benzofuran derivatives, drawing upon available experimental data to elucidate the impact of different functional groups at the C-2 position on their biological activity.

Comparative Efficacy Data

The following table summarizes the biological activity of various 2-substituted benzofuran derivatives based on available in vitro studies. This data highlights how modifications at the C-2 position influence their efficacy against different cell lines and biological targets.

Compound ClassSpecific Analogue/Substituent at C-2Target/AssayEfficacy (e.g., IC50, % inhibition)Reference
2-ArylbenzofuransHydroxyl-substituted aryl groupBACE1 Inhibitory ActivityIC50 = 0.043 ± 0.01 µmol·L−1[2]
2-ArylbenzofuransHydroxyl-substituted aryl groupButyrylcholinesterase (BuChE) Inhibitory ActivityIC50 = 16.450 ± 2.12 µmol·L−1[2]
2-Benzoyl-1-benzofurans6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanoneAdenosine A1 Receptor Affinity (rat)Ki = 6.880 µM[3]
2-Benzoyl-1-benzofurans6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanoneAdenosine A2A Receptor Affinity (rat)Ki = 0.5161 µM[3]
Halogenated BenzofuransBromine atom on a methyl group at C-3 (related to C-2 activity)Cytotoxicity against K562, HL60, and HeLa cancer cell linesFound to be the most active among the tested halogenated derivatives.[1]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the efficacy data. Below are summaries of the key experimental protocols.

In Vitro BACE1 and Cholinesterase Inhibitory Activity Assay

A BACE1 activity assay kit was utilized to assess the inhibitory activity of the 2-arylbenzofuran derivatives. Similarly, their inhibitory effects on butyrylcholinesterase (BuChE) were evaluated. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, were determined to quantify their potency. Most of the tested compounds demonstrated dual inhibitory activity against both cholinesterases and BACE1.[2]

Radioligand Binding Assays for Adenosine Receptor Affinity

The affinity of methoxy-substituted 2-benzoyl-1-benzofuran derivatives for adenosine A1 and A2A receptors was determined using radioligand binding assays. These assays measure the ability of the compounds to displace a radiolabeled ligand that specifically binds to the target receptor. The Ki values, or inhibition constants, were calculated to represent the affinity of the compounds for the receptors.[3]

Cytotoxicity Assays

The anticancer activity of halogenated benzofuran derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The assays were conducted on various cancer cell lines, including human chronic (K562) and acute (HL60) leukemia cells, and human cervical cancer cells (HeLa), to determine the cytotoxic effects of the compounds.[1]

Structure-Activity Relationship (SAR) and Signaling Pathways

The available data underscores the significance of the substituent at the C-2 position of the benzofuran core in dictating the biological activity. Earlier SAR studies have consistently pointed to substitutions at the C-2 position, such as ester or heterocyclic rings, as being crucial for cytotoxic activity.[1] The diverse biological activities, including anticancer, anti-Alzheimer's, and receptor antagonist effects, highlight the versatility of the benzofuran scaffold in drug design.

Below are diagrams illustrating the general structure of 2-substituted benzofuran derivatives and a conceptual workflow for their evaluation.

Benzofuran_Core_Structure cluster_benzofuran Benzofuran Core cluster_substituent Substituent at C-2 Benzene Benzene Ring Furan Furan Ring R R Benzofuran Core Benzofuran Core Benzofuran Core->R C-2 Position

General structure of a 2-substituted benzofuran derivative.

Experimental_Workflow Start Synthesis of Benzofuran Analogues Characterization Structural Characterization (NMR, Mass Spec, etc.) Start->Characterization Screening In Vitro Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->Screening Data_Analysis Data Analysis (IC50, Ki determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization

A conceptual workflow for the synthesis and evaluation of benzofuran derivatives.

References

Replicating the Synthesis of Benzofuran-2-ylmethanethiol: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of plausible synthetic routes for obtaining Benzofuran-2-ylmethanethiol, a molecule of interest for further chemical exploration. As no direct published synthesis for this specific compound is readily available, this guide details two primary proposed strategies, derived from established methodologies for analogous chemical transformations. The comparison focuses on precursor synthesis and subsequent conversion to the target thiol, providing detailed experimental protocols and a quantitative comparison to aid in methodological selection.

Comparative Analysis of Synthetic Routes

Two principal routes for the synthesis of this compound are outlined below. Route A proceeds through a 2-(halomethyl)benzofuran intermediate, while Route B utilizes the reduction of a 2-acylbenzofuran precursor.

ParameterRoute A: Via 2-(Chloromethyl)benzofuranRoute B: Via Benzofuran-2-ylmethanol
Starting Material 2-Benzofuranylmethanol or 2,3-BenzofuranBenzofuran-2-yl methyl ketone
Key Intermediates 2-(Chloromethyl)benzofuran1-(Benzofuran-2-yl)ethanol
Thiol Formation Method Nucleophilic substitution with a thiolating agent (e.g., thiourea followed by hydrolysis, or sodium hydrosulfide)Mitsunobu reaction with a thiol source (e.g., thioacetic acid) followed by hydrolysis
Number of Steps 2-32-3
Potential Advantages Potentially higher overall yield, use of readily available reagents.Milder conditions for thiol introduction may be possible.
Potential Disadvantages The chloromethyl intermediate can be lachrymatory and require careful handling.The Mitsunobu reaction can have challenges with purification from phosphine oxide byproducts.

Experimental Protocols

Route A: Synthesis via 2-(Chloromethyl)benzofuran

This route first involves the synthesis of 2-(chloromethyl)benzofuran, which is then converted to the target thiol.

Step 1: Synthesis of 2-(Chloromethyl)benzofuran

Method 1: From 2-Benzofuranylmethanol

A solution of 2-benzofuranylmethanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane is treated with thionyl chloride (1.5 equivalents) at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(chloromethyl)benzofuran.

Method 2: From 2,3-Benzofuran

To a cooled (0 °C) mixture of concentrated hydrochloric acid, benzene, and paraformaldehyde, 2,3-benzofuran (1 equivalent) is added dropwise. The mixture is stirred at room temperature for 2-3 hours. The organic layer is then separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to give 2-(chloromethyl)benzofuran.

Step 2: Synthesis of this compound

Method 2a: Via Thiourea

2-(Chloromethyl)benzofuran (1 equivalent) is dissolved in ethanol, and thiourea (1.1 equivalents) is added. The mixture is refluxed for several hours. After cooling, a solution of sodium hydroxide (2.5 equivalents) in water is added, and the mixture is refluxed for an additional period to hydrolyze the isothiouronium salt. The reaction is then cooled, acidified with a mineral acid, and the product is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated to afford this compound.

Method 2b: Via Sodium Hydrosulfide

A solution of 2-(chloromethyl)benzofuran (1 equivalent) in a polar aprotic solvent like DMF is treated with a solution of sodium hydrosulfide (NaSH) (1.2 equivalents) in the same solvent. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the desired thiol.

Route B: Synthesis via Benzofuran-2-ylmethanol

This pathway involves the initial reduction of a ketone to an alcohol, followed by conversion to the thiol.

Step 1: Synthesis of 1-(Benzofuran-2-yl)ethanol

Benzofuran-2-yl methyl ketone (1 equivalent) is dissolved in a suitable solvent like methanol or ethanol. Sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give 1-(benzofuran-2-yl)ethanol.

Step 2: Synthesis of this compound via Mitsunobu Reaction

To a solution of 1-(benzofuran-2-yl)ethanol (1 equivalent), triphenylphosphine (1.5 equivalents), and thioacetic acid (1.5 equivalents) in an anhydrous solvent such as THF at 0 °C, is added a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent dropwise. The reaction is stirred at room temperature for several hours. The solvent is removed, and the crude thioacetate is purified. The purified intermediate is then dissolved in a solvent like methanol, and a base such as sodium methoxide is added to effect deacetylation. The reaction is then neutralized, and the product is extracted, washed, dried, and concentrated to yield this compound.

Visualizing the Synthetic Workflows

To better illustrate the proposed synthetic pathways, the following diagrams were generated using Graphviz.

G cluster_A Route A: Via 2-(Chloromethyl)benzofuran A1 2-Benzofuranylmethanol or 2,3-Benzofuran A2 2-(Chloromethyl)benzofuran A1->A2 SOCl2 or Paraformaldehyde, HCl A3 This compound A2->A3 1. Thiourea 2. NaOH or NaSH G cluster_B Route B: Via Benzofuran-2-ylmethanol B1 Benzofuran-2-yl methyl ketone B2 1-(Benzofuran-2-yl)ethanol B1->B2 NaBH4 B3 This compound B2->B3 1. PPh3, DEAD, Thioacetic acid 2. NaOMe

Head-to-Head Comparison: Benzofuran-2-ylmethanethiol in Emerging Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] The incorporation of a methanethiol group at the 2-position of the benzofuran scaffold introduces a reactive thiol (-SH) group, suggesting potential applications in areas such as antioxidant research and bioconjugation.[3] Thiols are known to be potent reducing agents and can participate in various biological processes, including antioxidant defense and detoxification.[4][5]

This guide provides a comparative overview of the hypothetical performance of Benzofuran-2-ylmethanethiol against established commercial reagents in two key application areas: antioxidant activity and protein modification. The data presented here is illustrative, based on the known functionalities of the benzofuran and thiol moieties, to provide a framework for potential experimental evaluation.

Section 1: Antioxidant Potential

The antioxidant capacity of a compound is a measure of its ability to inhibit oxidative processes. Thiols are known to be excellent antioxidants, capable of scavenging reactive oxygen species (ROS).[4] In this section, we compare the potential antioxidant activity of this compound with that of Trolox, a water-soluble analog of vitamin E and a widely used antioxidant standard in various assays.[6]

Data Presentation: Antioxidant Activity Comparison
ParameterThis compound (Hypothetical Data)Trolox (Typical Experimental Data)
DPPH Radical Scavenging (IC50) 15 µM25 µM
Oxygen Radical Absorbance Capacity (ORAC) 2.5 µmol TE/µmol1.0 µmol TE/µmol (by definition)
Ferric Reducing Antioxidant Power (FRAP) 1800 µM Fe(II)/mM1500 µM Fe(II)/mM
Solubility (Aqueous Buffer, pH 7.4) ModerateHigh
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a typical procedure for assessing the antioxidant activity of a test compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of this compound and the standard (Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the test compound or standard solution to 150 µL of the DPPH solution.

    • For the control, add 50 µL of methanol to 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage inhibition against the concentration of the test compound/standard to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Visualization: Antioxidant Activity Screening Workflow

G Workflow for Antioxidant Activity Screening A Prepare Stock Solutions of Test Compound and Standard B Perform Serial Dilutions A->B C Add DPPH Reagent to each well B->C D Incubate in the dark (30 minutes) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: A generalized workflow for determining the antioxidant capacity of a compound using the DPPH assay.

Section 2: Protein Modification Potential

The thiol group of this compound can potentially be used to modify proteins, for instance, by reacting with maleimide-functionalized proteins or by being incorporated into proteins to introduce a reactive handle for further conjugation. In this hypothetical comparison, we evaluate its performance against Traut's Reagent (2-iminothiolane), a commercial reagent commonly used to introduce sulfhydryl groups onto primary amines of proteins.[7]

Data Presentation: Protein Thiolation Comparison
ParameterThis compound (Hypothetical Data)Traut's Reagent (Typical Experimental Data)
Reaction Target Primary Amines (via activation) or MaleimidesPrimary Amines
Reaction pH 6.5 - 7.57.0 - 8.0
Thiolation Efficiency HighVery High
Stability of Thiolated Protein (4°C, 1 week) GoodModerate (prone to oxidation)
Spacer Arm Length ShortShort
Experimental Protocol: Protein Thiolation with an Amine-Reactive Reagent

This protocol describes a general procedure for modifying a protein with a thiol-containing compound that has been activated to react with primary amines (e.g., as an NHS-ester).

  • Protein Preparation:

    • Dissolve the protein to be modified in a suitable buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of the amine-reactive thiolating reagent (e.g., an activated form of this compound or Traut's Reagent) in an organic solvent (e.g., DMSO).

  • Reaction:

    • Add a 20-fold molar excess of the thiolating reagent to the protein solution.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle stirring.

  • Purification:

    • Remove the excess, unreacted reagent by dialysis or using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).

  • Quantification of Thiolation:

    • Determine the number of incorporated sulfhydryl groups using Ellman's Reagent (DTNB).

Visualization: Protein Modification and Conjugation Pathway

G Protein Modification and Conjugation Pathway cluster_0 Protein Thiolation cluster_1 Bioconjugation A Protein with Primary Amines C Thiolated Protein A->C Reaction B Thiolating Reagent (e.g., Activated this compound) B->C Modification E Fluorescently Labeled Protein C->E Conjugation D Maleimide-activated Fluorophore D->E

Caption: A schematic showing the two-step process of protein thiolation followed by conjugation to a reporter molecule.

Conclusion

While further experimental validation is required, the chemical structure of this compound suggests its potential as a valuable research reagent. Its benzofuran core is associated with a range of biological activities, and the presence of a thiol group opens up possibilities for its use as an antioxidant and in bioconjugation applications. The hypothetical data and protocols presented in this guide are intended to serve as a starting point for researchers interested in exploring the properties and applications of this and similar novel compounds. As with any new reagent, thorough characterization and optimization of experimental conditions will be crucial for its successful implementation in research and development.

References

Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory mechanism of a representative Benzofuran-2-ylmethanethiol analogue, the piperazine/benzofuran hybrid compound 5d, against the well-established steroidal anti-inflammatory drug, Dexamethasone. This analysis is supported by experimental data and detailed protocols to facilitate the validation of its mechanism of action.

Benzofuran derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Their therapeutic potential stems from their ability to modulate key signaling pathways involved in disease pathogenesis. This guide focuses on the anti-inflammatory effects of a specific 2-substituted benzofuran derivative, compound 5d, which has been shown to exert its action through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5]

To provide a clear benchmark for its efficacy, we compare the performance of compound 5d with Dexamethasone, a potent corticosteroid that also modulates the NF-κB and MAPK pathways to exert its anti-inflammatory effects.[6][7]

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of the piperazine/benzofuran hybrid compound 5d and Dexamethasone was evaluated by assessing their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) values for the suppression of nitric oxide (NO) and various pro-inflammatory cytokines are summarized below.

CompoundIC50 for NO Inhibition (µM)IC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
Compound 5d 52.23 ± 0.97[5]Not ReportedNot Reported
Dexamethasone ~3.5 ng/mL (~0.009 µM)[8]Not ReportedNot Reported

Note: The provided data for Dexamethasone is from a study on LPS-challenged rats and is presented here for comparative context. Direct comparative studies of compound 5d and Dexamethasone in the same experimental setup are needed for a precise quantitative comparison.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

Both the benzofuran derivative (compound 5d) and Dexamethasone exert their anti-inflammatory effects by targeting the NF-κB and MAPK signaling cascades, which are crucial regulators of the inflammatory response.

Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activation triggers a downstream signaling cascade, leading to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).

Concurrently, LPS stimulation activates the MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. The phosphorylation of these kinases leads to the activation of various transcription factors, such as AP-1, which also contribute to the expression of inflammatory mediators.

The piperazine/benzofuran hybrid 5d has been shown to significantly inhibit the phosphorylation of IKKα/β, IκBα, and p65 in the NF-κB pathway.[5] Furthermore, it dose-dependently suppresses the phosphorylation of ERK, JNK, and p38 in the MAPK pathway.[5] Dexamethasone also inhibits the NF-κB and MAPK pathways, in part by inducing the expression of dual-specificity phosphatase 1 (DUSP1), which dephosphorylates and inactivates MAPKs.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKKα/β TLR4->IKK Activation ERK ERK TLR4->ERK Activation JNK JNK TLR4->JNK Activation p38 p38 TLR4->p38 Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) ERK->Proinflammatory_Genes Activation JNK->Proinflammatory_Genes Activation p38->Proinflammatory_Genes Activation Compound5d Compound 5d Compound5d->IKK Inhibition Compound5d->ERK Inhibition Compound5d->JNK Inhibition Compound5d->p38 Inhibition Dexamethasone Dexamethasone Dexamethasone->IKK Inhibition Dexamethasone->ERK Inhibition Dexamethasone->JNK Inhibition Dexamethasone->p38 Inhibition NFkB_nuc->Proinflammatory_Genes Activation LPS LPS LPS->TLR4

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocols

To facilitate the validation and comparison of the anti-inflammatory effects of this compound analogues and other compounds, detailed protocols for key in vitro assays are provided below.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour) before stimulation with 1 µg/mL of lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay

The production of nitric oxide is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[9][10]

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite is calculated from a standard curve generated using known concentrations of sodium nitrite.

G cluster_workflow Experimental Workflow start Seed RAW 264.7 cells pretreat Pre-treat with Test Compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate stimulate->incubate collect Collect Supernatant & Cell Lysate incubate->collect griess Griess Assay (NO) collect->griess elisa ELISA (Cytokines) collect->elisa western Western Blot (Proteins) collect->western end Data Analysis griess->end elisa->end western->end

Caption: General experimental workflow for in vitro assays.

Cytokine Measurement by ELISA

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

  • After another incubation and wash, add a substrate solution (e.g., TMB) and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate cytokine concentrations from the standard curve.[1][11]

Western Blot Analysis for Signaling Proteins

The effect of the test compounds on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways is determined by Western blotting.

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of IKKα/β, IκBα, p65, ERK, JNK, and p38.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[12][13]

This comprehensive guide provides a framework for validating the anti-inflammatory mechanism of this compound and its analogues. By following the detailed protocols and utilizing the comparative data, researchers can effectively evaluate the therapeutic potential of these promising compounds.

References

Safety Operating Guide

Proper Disposal of Benzofuran-2-ylmethanethiol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Waste Neutralization and Disposal Workflow

The following flowchart outlines the essential steps for the safe neutralization and disposal of Benzofuran-2-ylmethanethiol waste. Detailed procedural steps are provided in the subsequent sections of this document.

cluster_prep Preparation cluster_treatment Waste Treatment cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood treat_collect Collect Waste in a Designated, Labeled Container prep_hood->treat_collect treat_oxidize Oxidize with Sodium Hypochlorite (Bleach) Solution treat_collect->treat_oxidize disp_solid Dispose of Solid Waste as Hazardous Material treat_collect->disp_solid For Contaminated Solids treat_verify Verify Neutralization (e.g., Odor, Test Strips) treat_oxidize->treat_verify treat_verify->treat_oxidize If Incomplete, Continue Oxidation disp_neutral Neutralize pH of Aqueous Waste treat_verify->disp_neutral If Neutralization is Complete disp_dispose Dispose of Aqueous Waste per Institutional Guidelines disp_neutral->disp_dispose

Caption: Workflow for the safe disposal of this compound.

Essential Safety Precautions

This compound, like other thiols, is a malodorous compound. All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation exposure and the spread of offensive odors.[1]

Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin.

Spill Management

In the event of a spill, immediate action is necessary to contain the material and neutralize the odor.

Small Spills (in a chemical fume hood):

  • Absorb the spill with an inert material, such as vermiculite or sand.

  • Treat the absorbent material with a liberal amount of sodium hypochlorite solution (household bleach).

  • Collect the treated material in a designated, sealed hazardous waste container for disposal.[1]

  • Wipe the spill area with a bleach solution, followed by water.

Large Spills:

  • Evacuate the immediate area.

  • Alert laboratory personnel and the institutional environmental health and safety (EHS) office.

  • Prevent the spread of the spill if it is safe to do so.

  • Allow trained personnel to manage the cleanup.

Disposal of Unused this compound

Unused or waste this compound should be treated as hazardous chemical waste. On-site neutralization of small quantities is a recommended practice to mitigate the odor and reduce the hazard.

Experimental Protocol: Oxidation of this compound

This procedure details the oxidation of the thiol group to a less volatile and less odorous sulfonic acid.[2][3]

  • Preparation: In a certified chemical fume hood, prepare a solution of sodium hypochlorite (household bleach) in a suitably sized flask equipped with a stirrer. An excess of the hypochlorite solution should be used.[2][3]

  • Addition of Thiol: Slowly add the this compound waste to the stirred bleach solution.[2] The reaction is exothermic, and a temperature increase may be observed.[2]

  • Reaction: Allow the mixture to stir at room temperature. The oxidation can be slow, so a reaction time of several hours or overnight may be necessary.[4]

  • Verification: The absence of the characteristic thiol odor is a primary indicator of a complete reaction.

  • Neutralization: Once the reaction is complete, the resulting aqueous solution should be neutralized by carefully adding a suitable acid or base as required.

  • Disposal: The neutralized aqueous waste may be permissible for drain disposal with copious amounts of water, pending local and institutional regulations.[2][3] Always consult with your EHS office before drain disposal.

Disposal of Contaminated Materials

All materials that have come into contact with this compound must be decontaminated or disposed of as hazardous waste.

Decontamination of Glassware:

  • Rinse glassware with a small amount of a suitable solvent (e.g., ethanol) to remove residual thiol. Collect this rinsate as hazardous waste.

  • Immerse the rinsed glassware in a bleach bath for at least 14 hours to oxidize any remaining thiol.[4]

  • After soaking, the glassware can be washed using standard procedures.[4]

Disposal of Solid Waste:

  • Items such as gloves, paper towels, and absorbent materials used for spills should be placed in a sealed plastic bag.[1]

  • This bag should then be placed in a designated solid hazardous waste container.[1]

  • Label the container clearly, indicating that it contains thiol-contaminated waste.[4]

Regulatory Compliance

All waste disposal must be conducted in strict accordance with local, state, and national regulations. It is the responsibility of the waste generator to ensure that all chemical waste is properly classified and disposed of.[5][6][7] Consult your institution's environmental health and safety department for specific guidance and to arrange for the pickup of hazardous waste.[1][7]

Logical Relationship of Disposal Procedures

cluster_liquid Liquid Waste cluster_solid Contaminated Solids substance This compound (Waste/Spill) liquid_oxidation Oxidation with Sodium Hypochlorite substance->liquid_oxidation solid_decon Decontamination (Bleach Soak) substance->solid_decon liquid_neutralize pH Neutralization liquid_oxidation->liquid_neutralize liquid_dispose Aqueous Waste Disposal liquid_neutralize->liquid_dispose solid_dispose Hazardous Waste Collection solid_decon->solid_dispose

Caption: Disposal pathways for liquid and solid this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Benzofuran-2-ylmethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of Benzofuran-2-ylmethanethiol. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

This compound is a hazardous chemical that requires stringent safety measures. It is classified as an extremely flammable liquid and vapor, harmful if swallowed or inhaled, and causes skin irritation. Furthermore, it is suspected of causing genetic defects and cancer and may cause damage to organs through prolonged or repeated exposure. This guide will provide you with the necessary information for its safe handling, from personal protective equipment (PPE) to emergency procedures and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

A thorough understanding of the hazards associated with this compound is the first step in safe handling. The following table summarizes the key hazards and the required PPE to mitigate risks.

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment
Flammable Liquid H224: Extremely flammable liquid and vapor.Flame-retardant lab coat, grounded equipment, and use in a well-ventilated area away from ignition sources.
Acute Toxicity (Oral) H302: Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wear protective gloves.
Acute Toxicity (Inhalation) H332: Harmful if inhaled.Use only outdoors or in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.
Skin Corrosion/Irritation H315: Causes skin irritation.Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Germ Cell Mutagenicity H341: Suspected of causing genetic defects.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
Carcinogenicity H350: May cause cancer.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
Specific Target Organ Toxicity H373: May cause damage to organs through prolonged or repeated exposure.Avoid breathing mist or vapors.
Aquatic Hazard H412: Harmful to aquatic life with long lasting effects.Avoid release to the environment.

Detailed PPE Specifications:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2]Prevents skin contact and absorption.
Body Protection Flame-retardant lab coat and chemical-resistant apron.Protects against splashes and fire hazards.
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[3]Prevents inhalation of harmful vapors.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is paramount when handling this compound. The following diagram illustrates the key steps from preparation to disposal.

prep Preparation handling Handling prep->handling spill Spill Response handling->spill If spill occurs exposure Exposure Response handling->exposure If exposure occurs waste Waste Collection handling->waste decon Decontamination spill->decon exposure->decon disposal Disposal waste->disposal disposal->decon

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.